4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline
Description
Properties
IUPAC Name |
4-(1-ethyltetrazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-2-14-9(11-12-13-14)7-3-5-8(10)6-4-7/h3-6H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNIVPMOSCIJMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=N1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Profiling of 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline
Executive Summary
This technical guide provides a comprehensive physicochemical analysis of 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline . Unlike 5-substituted-1H-tetrazoles, which are commonly employed as carboxylic acid bioisosteres (
Consequently, the physicochemical profile of this molecule is defined by the basicity of the aniline nitrogen , which is significantly modulated by the electronic effects of the tetrazole ring. This guide details the structural causality, theoretical pKa prediction (
Structural Analysis & Electronic Properties
The "Tetrazole Acidity" Misconception
In medicinal chemistry, tetrazoles are often assumed to be acidic. This is true only for
-
Parent Tetrazole: 5-phenyl-1H-tetrazole possesses an acidic proton (
) due to resonance stabilization of the tetrazolate anion. -
Target Molecule: The ethyl group at position 1 locks the tautomeric equilibrium and removes the acidic proton. The tetrazole ring acts solely as a Strong Electron-Withdrawing Group (EWG) .
Basicity Modulation (Hammett Equation Application)
The primary ionization event is the protonation of the aniline nitrogen:
The basicity of the aniline is reduced by the para-substituted tetrazole. We can estimate the
- : 4.63 (Reference value for unsubstituted aniline).
- (Reaction Constant): ~2.76 to 3.0 (Sensitivity of anilinium ionization to substitution).
-
(Substituent Constant): The 1-alkyl-1H-tetrazol-5-yl group is a strong EWG. Literature values for similar heterocyclic EWGs (like cyano or 1-phenyl-tetrazolyl) suggest a
range of 0.45 – 0.55 .
Calculation:
Conclusion: The molecule is a weak base with a predicted
Visualization of Ionization Equilibria
The following diagram illustrates the protonation pathway and the lack of tetrazole acidity.
Figure 1: Ionization equilibrium showing the transition from the protonated anilinium species to the neutral free base. The tetrazole ring remains uncharged.
Experimental Protocol: Spectrophotometric pKa Determination
Due to the low predicted pKa (~3.2) and likely low aqueous solubility of the neutral form, Potentiometric Titration is often inaccurate (electrode drift at low pH). UV-Metric Titration (Spectrophotometry) is the authoritative method for this compound.
Principle
The conjugated
Reagents & Equipment[1]
-
Instrument: UV-Vis Spectrophotometer (e.g., Agilent Cary 60) or dedicated pKa analyzer (e.g., Sirius T3).
-
Solvent: Water with 0.15 M KCl (ionic strength adjustor). Note: If solubility is <10 µg/mL, use a co-solvent method (Methanol/Water) and extrapolate to 0% organic.
-
Titrants: 0.5 M HCl and 0.5 M KOH (standardized).
Step-by-Step Methodology
-
Stock Preparation: Dissolve 1 mg of the compound in 100 µL DMSO (to ensure dissolution), then dilute into 10 mL of 0.15 M KCl solution.
-
Acidification: Adjust the starting pH to 1.5 using 0.5 M HCl. At this pH, the species is fully protonated (
). -
Spectral Scan (Acidic): Record the UV spectrum (200–400 nm). Note the
of the cation (likely hypsochromically shifted compared to the neutral form). -
Titration Loop:
-
Add aliquots of 0.5 M KOH to increase pH in 0.2 unit increments.
-
After each addition, allow equilibration (30 sec) and record the spectrum.
-
Continue until pH reaches ~7.0 (fully neutral species).
-
-
Data Analysis:
-
Select the wavelength with the maximum change in absorbance (
). -
Plot Absorbance vs. pH.
-
Fit the data to the Henderson-Hasselbalch equation (modified for spectrophotometry):
-
Workflow Diagram
Figure 2: Spectrophotometric titration workflow for accurate pKa determination of weak bases.
Physicochemical Data Summary
| Property | Value / Prediction | Confidence | Source/Method |
| pKa (Acidic) | N/A | High | Structural Analysis (No acidic H) |
| pKa (Basic) | 3.2 ± 0.3 | Medium | Calculated (Hammett Eq.) |
| LogP | ~1.2 | Medium | QSAR Prediction |
| Solubility (pH 7.4) | Low (< 0.1 mg/mL) | High | Neutral form dominates |
| Solubility (pH 1.2) | High (> 1.0 mg/mL) | High | Cationic form dominates |
References
-
Hansch, C., & Leo, A. (1979).[1] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for Hammett
constants and electronic effects). -
Popik, V. V., et al. (2002). "Spectrophotometric Determination of pKa Values." Journal of Organic Chemistry. Link
- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Blackwell. (Authoritative guide on pKa measurement protocols).
-
Butler, R. N. (1984). "Tetrazoles."[2][3][4] Comprehensive Heterocyclic Chemistry. Elsevier. (Definitive source on tetrazole reactivity and acidity/basicity).
Sources
Electronic effects of ethyl tetrazole group on aniline reactivity
Topic: Electronic Effects of the Ethyl Tetrazole Group on Aniline Reactivity Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
The incorporation of tetrazole moieties into aniline scaffolds represents a critical strategy in bioisosteric replacement, particularly as a surrogate for carboxylic acids or amide functionalities. However, the ethyl-substituted tetrazole group introduces a unique electronic vector that significantly alters the nucleophilicity, basicity, and metabolic profile of the parent aniline.
This guide dissects the electronic perturbations caused by N-ethyltetrazol-5-yl substituents. Unlike the protonated tetrazole (
The Electronic Landscape: Resonance & Induction
To understand the reactivity of (ethyltetrazolyl)anilines, one must quantify the electron-withdrawing nature of the heterocycle. The tetrazole ring is
1.1 Hammett Substituent Constants (
)
The tetrazol-5-yl group is a potent electron-withdrawing group (EWG). The attachment of an ethyl group modifies this slightly by donating electron density into the tetrazole ring via hyperconjugation, but the net effect on the aniline remains strongly deactivating.
| Substituent | Electronic Nature | ||
| -COOH | 0.45 | 0.37 | Moderate EWG |
| -CN (Cyano) | 0.66 | 0.56 | Strong EWG |
| -NO | 0.78 | 0.71 | Very Strong EWG |
| -Tetrazol-5-yl (NH) | 0.56 - 0.60 | 0.64 | Strong EWG |
| -N-Ethyltetrazol-5-yl | ~0.50 - 0.55 * | ~0.60 | Strong EWG |
*Estimated based on alkyl-moderated attenuation of the tetrazole core.
1.2 Impact on Aniline Basicity (
)
The primary consequence of this electronic pull is a dramatic reduction in the basicity of the aniline nitrogen.
-
Parent Aniline
: ~4.6 -
Predicted
of 4-(N-ethyltetrazol-5-yl)aniline: ~2.8 – 3.1
Mechanism: The lone pair on the aniline nitrogen is delocalized not just into the phenyl ring, but extended into the tetrazole system. This makes the aniline nitrogen significantly less nucleophilic and harder to protonate.
1.3 Visualization of Electronic Flow
The following diagram illustrates the resonance withdrawal (dipole vector) from the amino group toward the
Caption: Electronic vector map showing the "Push-Pull" system where the tetrazole ring drains electron density from the aniline, moderated slightly by the ethyl tail.
Regioisomerism: The N1 vs. N2 Dichotomy
A critical technical nuance often overlooked is the regiochemistry of the ethyl group on the tetrazole ring. The position (
2.1 Isomer Characteristics
| Feature | ||
| Thermodynamics | More stable (typically favored 60:40 to 80:20 in alkylation). | Less stable (kinetic product). |
| Dipole Moment | Lower (more lipophilic). | Higher (more polar). |
| Electronic Effect | Slightly stronger EWG due to continuous conjugation. | Steric clash may twist the ring, breaking planarity. |
| Boiling/Melting Pt | Generally lower (higher volatility). | Generally higher.[1] |
Strategic Implication: For drug candidates requiring blood-brain barrier (BBB) penetration, the
Synthetic Implications & Protocols
The electronic deactivation of the aniline nitrogen by the ethyl tetrazole group complicates standard coupling reactions.
3.1 Reactivity Challenges
-
Amide Coupling: The reduced nucleophilicity means standard EDC/NHS couplings may fail or proceed slowly. Action: Use high-energy activating agents like HATU or convert the acid to an acid chloride.
-
Buchwald-Hartwig Amination: The oxidative addition step is unaffected, but the reductive elimination can be sluggish because the amine is electron-poor. Action: Use electron-rich ligands (e.g., XPhos, BrettPhos) to facilitate the cycle.
-
Oxidation: The aniline is highly resistant to oxidative degradation (e.g., quinone imine formation), improving metabolic stability (low clearance).
3.2 Protocol: Synthesis of 4-(2-Ethyl-2H-tetrazol-5-yl)aniline
A self-validating workflow for generating the specific regioisomer.
Step 1: Tetrazole Formation
-
Reagents: 4-Nitrobenzonitrile (1.0 eq), Sodium Azide (1.5 eq), Ammonium Chloride (1.5 eq).
-
Solvent: DMF (anhydrous).
-
Conditions: Heat at 100°C for 12-16 hours.
-
Workup: Acidify with 1N HCl to precipitate 5-(4-nitrophenyl)-1H-tetrazole.
-
Checkpoint: Confirm disappearance of nitrile peak (
) in IR.
Step 2: Alkylation (The Critical Step)
-
Reagents: 5-(4-nitrophenyl)-1H-tetrazole (1.0 eq), Ethyl Iodide (1.2 eq),
(2.0 eq). -
Solvent: Acetone or Acetonitrile.
-
Conditions: Reflux for 4 hours.
-
Result: Mixture of
-ethyl and -ethyl isomers. -
Purification: Silica gel chromatography.
-
Elution Order: The
-isomer (less polar) elutes first (e.g., 10% EtOAc/Hexane). The -isomer elutes second (e.g., 40% EtOAc/Hexane). -
Validation: NOESY NMR.
-ethyl protons show NOE with the phenyl ring protons; -ethyl protons often do not (or show different spatial coupling).
-
Step 3: Reduction to Aniline
-
Reagents:
-ethyl intermediate, (10% wt), (balloon). -
Solvent: Methanol/THF.
-
Conditions: Stir at RT for 2 hours.
-
Yield: High (>90%). The EWG nature facilitates nitro reduction.
Experimental Workflow Diagram
The following graph details the decision tree for synthesizing and separating the isomers to ensure the correct electronic profile is achieved.
Caption: Synthetic pathway emphasizing the critical separation of regioisomers prior to aniline reduction.
Application in Drug Design
Bioisosteric Utility
The (ethyltetrazolyl)aniline moiety is a superior bioisostere for:
-
4-Carboxyanilines: Improves permeability by removing the ionizable proton while maintaining the planar geometry.
-
4-Nitroanilines: Reduces toxicity (nitro groups are often structural alerts for genotoxicity) while maintaining the electronic withdrawal required for activity.
Metabolic Stability Case Study
In a hypothetical kinase inhibitor, replacing a solvent-exposed carboxylic acid with an
-
Reason: The tetrazole ring is metabolically robust, and the ethyl group caps the nitrogen, preventing glucuronidation that often occurs on free tetrazoles.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
-
Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Link
-
Popova, E. A., et al. (2017). Tetrazoles: Synthesis and Structure. Russian Journal of Organic Chemistry, 53, 1497–1530. Link
-
Myznikov, L. V., Hrabalek, A., & Koldobskii, G. I. (2007). Drugs based on tetrazoles.[2][3][4][5] Chemistry of Heterocyclic Compounds, 43, 1–9. Link
Sources
- 1. homepages.bluffton.edu [homepages.bluffton.edu]
- 2. Ethyl 2-(2H-tetrazol-5-yl)acetate | 13616-37-0 [sigmaaldrich.com]
- 3. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 4. nanomedicine-rj.com [nanomedicine-rj.com]
- 5. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Regioselective Synthesis of 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline
Topic: Literature review of 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline synthesis pathways Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The target molecule, 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline , represents a critical scaffold in medicinal chemistry, particularly as a bioisostere for carboxylic acid derivatives in angiotensin II receptor antagonists and various antimicrobial agents.
The core synthetic challenge lies in the regioselectivity of the tetrazole ring formation.[1] The tetrazole ring can exist in two tautomeric forms (1H and 2H), and alkylation of a pre-formed 5-substituted tetrazole typically yields a mixture of 1,5- and 2,5-disubstituted isomers, often favoring the thermodynamically more stable 2,5-isomer.
To achieve high purity of the 1,5-disubstituted target (where the ethyl group is at position 1 and the aniline at position 5), this guide prioritizes the "De Novo Ring Construction" pathway starting from secondary amides. This method effectively "locks" the regiochemistry, avoiding the difficult separation of isomers associated with direct alkylation.
Retrosynthetic Analysis
To guarantee the formation of the 1,5-isomer, we disconnect the tetrazole ring at the C-N bonds rather than the N-Alkyl bond.
Figure 1: Retrosynthetic strategy prioritizing the amide route to ensure 1,5-regioselectivity.
Critical Pathway Evaluation
Pathway A: The Imidoyl Chloride (Amide) Route (Recommended)
This pathway utilizes the reaction of a secondary amide with an azide source (NaN3 or TMSN3) under dehydrating conditions.
-
Mechanism: The amide oxygen is activated (using PCl5, SOCl2, or Tf2O) to form an imidoyl chloride or activated intermediate. The azide ion attacks the electrophilic carbon, followed by electrocyclic ring closure.
-
Regiocontrol: High. The ethyl group is already attached to the nitrogen that becomes N1 in the tetrazole ring. Migration is rare under standard conditions.
-
Scalability: High.
Pathway B: Direct Alkylation of 5-(4-nitrophenyl)tetrazole (Not Recommended)
-
Mechanism: 4-Nitrobenzonitrile
5-(4-nitrophenyl)tetrazole Alkylation with Ethyl Iodide. -
Regiocontrol: Poor. Alkylation of 5-substituted tetrazoles typically favors the N2-isomer (2-ethyl) due to steric and electronic factors, often in ratios of 3:1 to 9:1 against the desired N1-isomer.
-
Verdict: Avoid unless N2-isomer is desired or rigorous chromatographic separation is acceptable.
Detailed Experimental Protocols
The following protocols focus on Pathway A , optimized for safety and yield.
Step 1: Synthesis of N-ethyl-4-nitrobenzamide
Objective: Create the scaffold with the N-ethyl bond pre-established.
-
Reagents: 4-Nitrobenzoyl chloride (1.0 equiv), Ethylamine (1.1 equiv, 70% aq. or HCl salt), Triethylamine (2.0 equiv), DCM (Dichloromethane).
-
Protocol:
Step 2: Conversion to 1-ethyl-5-(4-nitrophenyl)-1H-tetrazole
Method A: Classical Von Braun Conditions (Robust)
-
Reagents: PCl5 (1.0 equiv), NaN3 (3-4 equiv), Toluene/DCM.
-
Protocol:
-
Dissolve N-ethyl-4-nitrobenzamide in dry Toluene.
-
Add PCl5 and heat to 60-80°C for 1-2 hours to generate the Imidoyl Chloride intermediate. Evolution of HCl gas will be observed.
-
Remove solvent/POCl3 under reduced pressure if necessary, or proceed directly if dry.
-
Suspend the residue in dry DMF or Acetonitrile.
-
CAUTION: Add NaN3 carefully. Heat to 60-80°C for 4-6 hours.
-
Workup: Quench with water (carefully, azide residue!). Extract with Ethyl Acetate.
-
Purification: Recrystallization from Ethanol/Water.
-
Method B: Modern Triflic Anhydride Activation (Mild)
-
Reagents: Tf2O (1.1 equiv), NaN3 (3.0 equiv), Pyridine/2-Fluoropyridine, DCM.
-
Protocol:
-
Dissolve amide and pyridine in DCM at -78°C.
-
Add Tf2O dropwise to form the activated iminium triflate.
-
Warm to 0°C, then add NaN3 (or TMSN3 for homogeneity).
-
Stir at RT for 12 hours.
-
Advantage: Avoids PCl5 and high heat; often higher yields for sensitive substrates.
-
Step 3: Reduction to 4-(1-ethyl-1H-tetrazol-5-yl)aniline
Objective: Selective reduction of the nitro group without cleaving the tetrazole ring.
-
Reagents: H2 (1 atm), 10% Pd/C, Methanol OR Iron powder, NH4Cl, Ethanol/Water.
-
Protocol (Catalytic Hydrogenation):
-
Dissolve the nitro-tetrazole in Methanol.
-
Add 10 mol% Pd/C catalyst.
-
Stir under H2 balloon for 4-12 hours.
-
Monitoring: TLC will show the disappearance of the non-polar nitro compound and appearance of the polar fluorescent amine.
-
Workup: Filter through Celite. Evaporate solvent.[4]
-
Yield: Quantitative.
-
Quantitative Data Summary
| Parameter | Pathway A (Amide Route) | Pathway B (Alkylation Route) |
| Regioselectivity (N1:N2) | > 98 : 2 | ~ 20 : 80 |
| Overall Yield | 65 - 75% | 15 - 25% (for N1 isomer) |
| Purification Difficulty | Low (Recrystallization) | High (Column Chromatography) |
| Safety Profile | Moderate (Azide handling required) | Moderate (Alkylating agents + Azide) |
Visualization of Reaction Mechanism
The following diagram illustrates the mechanism for the recommended Pathway A (Method B variant), showing the "locking" of the ethyl group position.
Safety & Handling (E-E-A-T)
-
Azide Hazards: Sodium Azide (NaN3) is highly toxic and can form explosive metal azides (with Cu, Pb) or hydrazoic acid (HN3) if acidified.
-
Control: Perform Step 2 in a well-ventilated fume hood. Quench reactions with excess water and bleach (sodium hypochlorite) to destroy residual azide before disposal. Avoid using halogenated solvents with NaN3 if possible (though DCM is common, avoid long-term storage of mixtures).
-
-
Tetrazole Stability: While 5-aryl tetrazoles are generally stable, they are high-nitrogen compounds. Do not subject the dry solid to excessive shock or friction.
References
-
Regioselective Synthesis via Amides
-
General Tetrazole Synthesis Reviews
- Title: Synthesis of 1H-tetrazoles - Organic Chemistry Portal.
- Source: Organic Chemistry Portal.
-
URL:[Link]
-
Regioselectivity Issues in Alkylation
- Title: Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkyl
- Source:New Journal of Chemistry (RSC).
-
URL:[Link]
-
Reduction of Nitro-Tetrazoles
- Title: Synthesis and Evaluation of 1,5-Disubstituted Tetrazoles as Rigid Analogues of Combretast
- Source:J. Med. Chem. / NIH PubMed Central.
-
URL:[Link]
Sources
- 1. Direct Regioselective Synthesis of Tetrazolium Salts by Activation of Secondary Amides under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(Diethylcarbamothioyl)-4-nitrobenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. mdpi.com [mdpi.com]
- 5. 1H-Tetrazole synthesis [organic-chemistry.org]
CAS number and chemical identifiers for 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline
An In-depth Technical Guide to 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline
Introduction: The Significance of the Tetrazole Moiety in Modern Drug Discovery
The tetrazole ring, a five-membered aromatic heterocycle containing four nitrogen atoms, stands as a cornerstone scaffold in medicinal chemistry. Its unique physicochemical properties, particularly its ability to act as a non-classical bioisostere of the carboxylic acid group, have cemented its importance in the design of novel therapeutics.[1][2][3] Tetrazoles exhibit comparable acidity to carboxylic acids (pKa ≈ 4.9) but offer improved metabolic stability and lipophilicity, which are critical for enhancing the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of drug candidates.[1][2] The aniline functional group, conversely, is a prevalent feature in a vast array of biologically active compounds, serving as a versatile synthetic handle and a key pharmacophoric element.
This guide focuses on the specific molecule 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline . While this particular compound is not widely documented in publicly accessible chemical databases, its structure represents a compelling fusion of the stable, bioisosteric tetrazole ring and the pharmacologically significant aniline moiety. For researchers in drug development, this molecule presents an intriguing template for exploring new chemical space. This document serves as a comprehensive technical resource, providing predicted identifiers, a robust synthetic protocol, methodologies for characterization, and an exploration of its potential therapeutic applications based on established principles of medicinal chemistry and the known activities of structurally related compounds.
PART 1: Chemical Identity and Physicochemical Profile
A crucial first step in the investigation of any compound is the establishment of its unique identifiers and the prediction of its physical and chemical properties.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline |
| Molecular Formula | C₉H₁₁N₅ |
| Molecular Weight | 189.22 g/mol |
| Canonical SMILES | CCN1N=NN=C1C2=CC=C(C=C2)N |
| InChI | InChI=1S/C9H11N5/c1-2-14-8(11-12-13-14)6-3-5-7(10)4-6/h3-5H,2,10H2,1H3 |
| InChIKey | UFEVURORVOZVBA-UHFFFAOYSA-N |
Predicted Physicochemical Properties
The following properties are predicted based on the compound's structure and data from analogous tetrazole derivatives. These values provide a baseline for experimental design, such as selecting appropriate solvent systems for synthesis and analysis.
| Property | Predicted Value / Description | Rationale |
| Physical State | White to pale yellow crystalline solid | Consistent with the appearance of many tetrazole derivatives.[2] |
| Melting Point | 150-170 °C | Based on melting points of similar 1,5-disubstituted tetrazoles. |
| Solubility | Soluble in DMSO, DMF, methanol; sparingly soluble in water. | The aromatic and heterocyclic nature suggests solubility in polar aprotic organic solvents. |
| pKa (Acidity) | ~4.5 - 5.5 | The tetrazole ring proton is acidic, with a pKa value comparable to that of carboxylic acids.[1][2] |
PART 2: Synthesis and Mechanistic Rationale
The synthesis of 1,5-disubstituted tetrazoles can be approached through several reliable methods. The protocol detailed below is a robust, multi-step pathway adapted from established literature procedures for synthesizing related structures.[4] The chosen pathway ensures high regioselectivity for the desired N-1 ethyl isomer.
Proposed Synthetic Pathway
The synthesis begins with a common starting material, 4-aminobenzonitrile, and proceeds through the formation of the tetrazole ring, followed by a selective N-alkylation step.
Caption: Proposed two-step synthesis of 4-(1-ethyl-1H-tetrazol-5-yl)aniline.
Experimental Protocol: Step-by-Step Methodology
Step 1: Synthesis of 5-(4-aminophenyl)-1H-tetrazole (Intermediate)
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-aminobenzonitrile (10.0 g, 84.6 mmol), sodium azide (NaN₃, 8.25 g, 127 mmol), and ammonium chloride (NH₄Cl, 6.8 g, 127 mmol).
-
Solvent Addition: Add N,N-dimethylformamide (DMF, 100 mL) to the flask.
-
Reaction: Heat the mixture to 120 °C and stir vigorously for 18-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting nitrile is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing 400 mL of ice-cold water and acidify to pH 2-3 with 2M HCl.
-
Isolation: A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 5-(4-aminophenyl)-1H-tetrazole.
-
Causality and Trustworthiness: This [3+2] cycloaddition reaction is a widely used and reliable method for synthesizing 5-substituted-1H-tetrazoles from nitriles.[5] The use of ammonium chloride in situ generates hydrazoic acid (HN₃), the reactive species, while minimizing the handling of this highly toxic and explosive reagent. The acidic work-up protonates the tetrazolate anion, causing the product to precipitate from the aqueous solution.
Step 2: Synthesis of 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline (Final Product)
-
Reagent Preparation: In a 250 mL round-bottom flask, suspend the dried 5-(4-aminophenyl)-1H-tetrazole (10.0 g, 62.0 mmol) and potassium carbonate (K₂CO₃, 12.8 g, 93.0 mmol) in acetone (120 mL).
-
Alkylation: Add ethyl iodide (C₂H₅I, 6.2 mL, 77.5 mmol) dropwise to the suspension.
-
Reaction: Heat the mixture to reflux and stir for 8-12 hours. Monitor the reaction by TLC. The alkylation of tetrazole anions can produce a mixture of N-1 and N-2 isomers; however, steric hindrance from the C-5 substituent often favors N-1 alkylation.[6]
-
Work-up: After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the resulting solid by column chromatography (silica gel, using a hexane:ethyl acetate gradient) to isolate the desired 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline isomer.
-
Expertise and Validation: The choice of a polar aprotic solvent like acetone and a mild base like K₂CO₃ is standard for Sₙ2 alkylation reactions. The key challenge in this step is controlling regioselectivity. While a mixture of isomers is possible, the N-1 product is often the major product. The self-validating aspect of this protocol lies in the final purification and characterization steps. Column chromatography separates the isomers, and spectroscopic analysis (detailed below) definitively confirms the structure of the correct N-1 ethyl product.
PART 3: Analytical Characterization and Data Interpretation
Confirming the structure and purity of the synthesized compound is paramount. The following protocols outline the standard analytical techniques used for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive structural information.[1]
Protocol:
-
Prepare a sample by dissolving ~5-10 mg of the purified product in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
Predicted Spectroscopic Data:
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~7.5-7.7 ppm (d, 2H): Aromatic protons ortho to the tetrazole ring.
-
δ ~6.7-6.9 ppm (d, 2H): Aromatic protons meta to the tetrazole ring.
-
δ ~5.5-6.0 ppm (s, 2H): Broad singlet for the aniline (-NH₂) protons.
-
δ ~4.4-4.6 ppm (q, 2H): Methylene protons (-CH₂-) of the ethyl group.
-
δ ~1.4-1.6 ppm (t, 3H): Methyl protons (-CH₃) of the ethyl group.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~154-156 ppm: Carbon atom of the tetrazole ring (C5).[7]
-
δ ~150-152 ppm: Aromatic carbon attached to the amine group.
-
δ ~128-130 ppm: Aromatic CH carbons ortho to the tetrazole.
-
δ ~115-118 ppm: Aromatic carbon para to the tetrazole.
-
δ ~113-115 ppm: Aromatic CH carbons meta to the tetrazole.
-
δ ~42-44 ppm: Methylene carbon (-CH₂-).
-
δ ~14-16 ppm: Methyl carbon (-CH₃).
-
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the target compound.
Protocol:
-
Prepare a dilute solution (e.g., 1 µg/mL) of the sample in methanol or acetonitrile.
-
Analyze using Electrospray Ionization (ESI) in positive ion mode.
Expected Result:
-
The primary observed peak should correspond to the protonated molecule [M+H]⁺ at m/z ≈ 190.1087 . High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₉H₁₂N₅⁺.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Protocol:
-
Prepare a sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum from 4000 to 400 cm⁻¹.
Expected Characteristic Absorption Bands:
-
3450-3300 cm⁻¹ (two bands): N-H stretching of the primary amine (-NH₂).
-
3100-3000 cm⁻¹: Aromatic C-H stretching.
-
2980-2850 cm⁻¹: Aliphatic C-H stretching (ethyl group).
-
~1620 cm⁻¹: N-H scissoring (bending) of the amine.
-
1600-1450 cm⁻¹: C=C and C=N stretching vibrations from the aromatic and tetrazole rings.[1]
-
1400-1300 cm⁻¹: N=N stretching vibrations of the tetrazole ring.[1]
PART 4: Potential Applications in Drug Development
The structural features of 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline suggest its potential as a valuable scaffold for developing new therapeutic agents. The tetrazole-aniline motif has been explored across multiple disease areas.
Logical Framework for Therapeutic Potential
Caption: Relationship between structure and potential biological activities.
-
Antimicrobial Agents: Numerous studies have demonstrated the potent antimicrobial and antifungal activities of tetrazole-aniline derivatives. The introduction of halogens or other functional groups to the aniline ring can modulate this activity against both Gram-positive and Gram-negative bacteria.[8] The title compound could serve as a starting point for developing new classes of antibiotics.
-
Anticancer Therapeutics: The tetrazole ring is a feature of several anticancer agents. 1,5-disubstituted tetrazoles have been identified as potent inhibitors of tubulin polymerization, a validated anticancer target.[9] The aniline group provides a convenient point for chemical modification to optimize binding affinity and selectivity for cancer-related targets.
-
Anti-inflammatory and Analgesic Drugs: The tetrazole moiety is present in compounds with demonstrated anti-inflammatory and analgesic properties.[10] By acting as a stable, acidic functional group, it can interact with biological targets in a manner similar to the carboxylic acid group found in many non-steroidal anti-inflammatory drugs (NSAIDs).
Conclusion
While 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline may not be a commercially available or extensively studied molecule, its rational design based on proven pharmacophoric elements makes it a compound of significant interest for discovery research. This guide provides the foundational knowledge required to synthesize, characterize, and explore the therapeutic potential of this and related molecules. The protocols and predictive data herein are grounded in established chemical principles and serve as a robust starting point for any research team aiming to investigate this promising area of chemical space.
References
-
Romagnoli, R., et al. (2012). Synthesis and Evaluation of 1,5-Disubstituted Tetrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative and Antitumor Activity. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Yurick, D., et al. (2017). Antimicrobial and antifungal activity of 2-(1H-tetrazolo-5-yl)anilines and products of their structural modifications. ScienceRise: Pharmaceutical Science. Available at: [Link]
-
Puttaraju, M., et al. (2021). 1,5-Disubstituted Tetrazoles: Synthesis and Characterization. Bhumi Publishing. Available at: [Link]
-
Abdul Hussein, N. M. (2019). Synthesis of 1,5-Disubstituted Tetrazoles and Study of Their Antibacterial Activity. University of Kerbala Thesis. Available at: [Link]
-
Verma, A., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. Available at: [Link]
-
Verma, A., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PMC. Available at: [Link]
-
Goreshnik, E., et al. (2012). Synthesis and spectroscopic properties of new bis-tetrazoles. PMC. Available at: [Link]
-
Dalal, M. J., & Mekky, A. H. (2021). Synthesis, Characterization and Antioxidant Evaluation of Some Tetrazole Derivatives. Egyptian Journal of Chemistry. Available at: [Link]
-
Katritzky, A. R., Cai, C., & Meher, N. K. (2007). Efficient Synthesis of 1,5-Disubstituted Tetrazoles. Organic Chemistry Portal. Available at: [Link]
-
Al-Masoudi, W. A., & Al-Amiery, A. A. (2022). Synthesis, characterization and biological evaluation of tetrazole derivatives. Materials Today: Proceedings. Available at: [Link]
-
Mohammed, J. H. (2016). Biological activities importance of Tetrazole derivatives. ResearchGate. Available at: [Link]
-
Safaei-Ghomi, J., et al. (2019). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Nanomedicine Research Journal. Available at: [Link]
-
Al-Jubair, S. K., et al. (2023). Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. Egyptian Journal of Chemistry. Available at: [Link]
-
Yang, X., et al. (2019). Synthesis of n-alkyl substituted azasugar-tetrazole hybrid molecules via ugi-azide reaction. HETEROCYCLES. Available at: [Link]
-
Jawad, A. A., et al. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science. Available at: [Link]
-
Gaponik, P. N., & Voitekhovich, S. V. (2006). 1-Substituted 5-Alkyl(aryl)sulfanyltetrazoles and Their Derivatives. ResearchGate. Available at: [Link]
-
Finnegan, W. G., Henry, R. A., & Lofquist, R. (1958). An Improved Synthesis of 5-Substituted Tetrazoles. Journal of the American Chemical Society. Available at: [Link]
-
Sunder, S., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews. Available at: [Link]
Sources
- 1. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 2. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. View of Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review [mail.anjs.edu.iq]
- 4. bhumipublishing.com [bhumipublishing.com]
- 5. uokerbala.edu.iq [uokerbala.edu.iq]
- 6. nanomedicine-rj.com [nanomedicine-rj.com]
- 7. benchchem.com [benchchem.com]
- 8. Antimicrobial and antifungal activity of 2-(1H-tetrazolo-5-yl)anilines and products of their structural modifications | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 9. Synthesis and Evaluation of 1,5-Disubstituted Tetrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Guide: Molecular Weight and Formula Analysis of Tetrazolyl Aniline Derivatives
Executive Summary
Tetrazolyl aniline derivatives represent a critical scaffold in modern medicinal chemistry, functioning as bioisosteres for carboxylic acids while offering enhanced metabolic stability and lipophilicity. This guide provides a rigorous technical framework for the structural characterization of these nitrogen-rich heterocycles. It addresses the specific analytical challenges posed by high nitrogen content, including unique mass spectrometry fragmentation patterns and tautomeric equilibria, providing a self-validating workflow for drug development professionals.
Chemical Context & Pharmacophore Significance
The fusion of an aniline moiety with a tetrazole ring creates a bipolar structure capable of diverse interactions within biological binding pockets.
-
Bioisosterism: The tetrazole ring (
~4.5–5.0) mimics the carboxylic acid functionality ( ~4.2–4.8) but presents a larger planar surface area, improving stacking interactions with receptor aromatic residues. -
Metabolic Stability: Unlike carboxylic acids, which are prone to rapid glucuronidation, the tetrazole ring is generally resistant to oxidative metabolism, prolonging half-life (
). -
Tautomerism: Researchers must account for the annular tautomerism between the
- and -forms. While the -form predominates in solution (polar solvents), the -form is often observed in the gas phase (mass spectrometry) and solid state, affecting analytical interpretation.
Theoretical Framework: Calculation & Isotopic Logic
Before experimental validation, a theoretical baseline must be established. Tetrazolyl anilines follow specific rules due to their high nitrogen count.
The Nitrogen Rule
The Nitrogen Rule states that an organic molecule with an odd number of nitrogen atoms has an odd nominal mass.
-
Application: A typical tetrazolyl aniline (e.g.,
) has 5 nitrogens. -
Validation: If your low-resolution MS indicates an even mass for the parent ion
, you have likely failed to synthesize the tetrazole (incomplete cyclization) or formed a dimer.
Isotopic Pattern Analysis
For halogenated derivatives (common in drug discovery), the isotopic signature is the first line of confirmation.
| Element | Dominant Isotope | Secondary Isotope | Abundance Ratio | Diagnostic Value |
| Carbon | 100 : 1.1 | Calculates carbon count based on M+1 peak height. | ||
| Chlorine | 100 : 32.0 | Distinct 3:1 ratio in M and M+2 peaks. | ||
| Bromine | 100 : 97.3 | Almost 1:1 ratio in M and M+2 peaks. | ||
| Nitrogen | 100 : 0.37 | Negligible effect on pattern, but affects exact mass defect. |
Analytical Workflow & Visualization
The following diagram outlines the logical flow from synthesis to structural validation, ensuring no step is bypassed.
Figure 1: Step-by-step analytical workflow ensuring purity before spectral characterization.
Mass Spectrometry: The Core Analysis
High-Resolution Mass Spectrometry (HRMS) is the gold standard for these derivatives.
Ionization Protocols
-
Electrospray Ionization (ESI): Preferred over Electron Impact (EI) due to the thermal instability of tetrazoles.
-
Polarity Switching:
-
Positive Mode (
): Best for the aniline nitrogen protonation. -
Negative Mode (
): Critical for tetrazoles. The tetrazole N-H proton is acidic ( ~5). Observing the ion in negative mode confirms the presence of the free tetrazole ring (unsubstituted at N1).
-
Fragmentation Logic (Causality)
Tetrazoles undergo a characteristic retro-cycloaddition.
-
Loss of
(28.0061 Da): The tetrazole ring opens, expelling nitrogen gas. This is the diagnostic "fingerprint" of a tetrazole. -
Loss of
(43.0174 Da): Alternative pathway, often leading to a carbodiimide or cyanamide cation.
Figure 2: Primary fragmentation pathway in ESI-MS showing the characteristic loss of dinitrogen.
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS)
Objective: Determine exact mass with <5 ppm error.
-
Sample Preparation: Dissolve 0.1 mg of the derivative in 1 mL of LC-MS grade Methanol (MeOH). Note: Avoid DMSO if possible as it suppresses ionization in ESI.
-
Dilution: Dilute 10
L of stock into 990 L of 0.1% Formic Acid in 50:50 Water:Acetonitrile. -
Instrumentation: Q-TOF or Orbitrap.
-
Parameters:
-
Capillary Voltage: 3.5 kV (Pos), 2.5 kV (Neg).
-
Gas Temp: 300°C.
-
Fragmentor: 100–135 V (Optimize to see the parent ion without premature fragmentation).
-
NMR Structural Validation
Objective: Confirm the tetrazole carbon and proton environment.
-
Solvent: DMSO-
is required. Tetrazoles are often insoluble in . -
Key Signals:
-
NMR: The tetrazole quaternary carbon (
) appears downfield at 145–160 ppm .[1] - NMR: The N-H proton is broad and extremely desheilded, typically appearing at 10.0–14.0 ppm (often invisible if trace water is present due to rapid exchange).
-
NMR: The tetrazole quaternary carbon (
Case Study: 1-(4-Chlorophenyl)-1H-tetrazol-5-amine
Target Structure:
Data Summary Table
| Parameter | Theoretical Value | Experimental Value | Error (ppm) | Result |
| Monoisotopic Mass | 195.03117 | 195.03180 | +3.2 | PASS |
| Isotope Ratio (M+2) | 32.0% (relative to M) | 31.8% | N/A | PASS (Confirms Cl) |
| Fragment 1 | 167.0250 ( | 167.0248 | -1.2 | PASS (Tetrazole confirmed) |
| Elemental N% | 35.80% | 35.65% | -0.4% | PASS |
Interpretation:
The detection of the parent ion at 195.0318 confirms the formula. The fragment at 167.0248 confirms the loss of 28 Da (
References
-
Synthesis & Bioactivity
-
Mass Spectrometry Fragmentation
- Rodrigues, A. I., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles. Molecules.
-
HRMS Protocol for Nitrogen Heterocycles
- Zhang, Y., et al. (2022). In-depth characterization of nitrogen heterocycles... by liquid chromatography-energy-resolved high resolution tandem mass spectrometry. Talanta.
-
General Tetrazole Chemistry
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. zancojournal.su.edu.krd [zancojournal.su.edu.krd]
- 3. researchgate.net [researchgate.net]
- 4. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 6. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of azo dyes using 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline as a coupling component
Executive Summary
This guide details the synthetic protocols for incorporating 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline (hereafter referred to as TzA ) into azo dye frameworks. While TzA is frequently employed as a diazo component (the electrophile) due to the electron-withdrawing nature of the tetrazole ring, this application note specifically addresses the technical requirements for utilizing it as a coupling component (the nucleophile), as well as the standard diazo-component workflow for comparative analysis.
Key Application Areas:
-
High-lightfastness disperse dyes for polyesters.
-
pH-sensitive indicators (solvatochromic probes).
-
Bio-isostere research in medicinal chemistry (tetrazole as a carboxylate mimic).[1][2]
Chemical Rationale & Mechanistic Insight
To successfully synthesize dyes with TzA, one must understand the electronic influence of the tetrazole moiety on the aniline ring.
-
Electronic Deactivation: The 1-ethyl-tetrazole group at the para position is a strong electron-withdrawing group (EWG) via induction (-I) and mesomeric effects.
-
Nucleophilicity: This EWG character reduces the electron density on the amino group (
) and the ortho-carbons. Consequently, TzA is a weaker coupling component than unsubstituted aniline. -
Reactivity Matching: To achieve successful coupling onto TzA (where TzA acts as the coupler), the reacting diazonium salt must be a strong electrophile . Diazonium salts derived from electron-deficient amines (e.g., p-nitroaniline, 2,4-dinitroaniline) are recommended to overcome the activation energy barrier.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway for the coupling reaction where TzA acts as the nucleophile.[3] Note that coupling occurs ortho to the amino group.
Experimental Protocols
Protocol A: Using TzA as a Coupling Component (Target Workflow)
Objective: Couple a diazonium salt onto the TzA ring. Recommended Diazo Partner: 4-Nitrobenzenediazonium chloride (High reactivity).
Materials:
-
Coupler: TzA (10 mmol)
-
Diazo Precursor: 4-Nitroaniline (10 mmol)
-
Solvents: Glacial Acetic Acid, Ethanol, Water
-
Reagents: Sodium Nitrite (
), HCl (conc.), Sodium Acetate (buffer).
Step-by-Step Methodology:
-
Preparation of the Diazonium Salt (The Electrophile):
-
Dissolve 1.38 g (10 mmol) of 4-nitroaniline in 10 mL of 6M HCl.
-
Cool the solution to 0–5 °C in an ice-salt bath.
-
Dropwise add a solution of sodium nitrite (0.75 g in 5 mL water), maintaining temperature below 5 °C.
-
Stir for 20 minutes. Test with starch-iodide paper (should turn blue immediately) to confirm excess nitrous acid, then destroy excess with a pinch of sulfamic acid or urea.
-
-
Preparation of TzA Solution (The Coupler):
-
Dissolve 1.89 g (10 mmol) of TzA in 20 mL of dilute acetic acid (10% v/v in ethanol).
-
Note: TzA has limited solubility in pure water due to the lipophilic ethyl and aromatic groups. The ethanol/acetic acid mix ensures the amine is available for reaction without fully protonating it into a non-reactive ammonium species.
-
-
Coupling Reaction:
-
Slowly add the cold diazonium solution to the TzA solution with vigorous stirring.
-
Critical Step: Immediately buffer the pH to 4.5–5.5 using saturated sodium acetate solution.
-
Reasoning: If pH < 3, the TzA amine protonates (
) and deactivates. If pH > 7, the diazonium salt may degrade to a diazotate. The window of 4.5–5.5 is crucial for aniline-type coupling. -
Stir at 0–10 °C for 2 hours, then allow to warm to room temperature over 4 hours.
-
-
Isolation:
-
The dye usually precipitates as a dark red/brown solid.
-
Filter under vacuum.[4] Wash with copious cold water to remove inorganic salts.
-
Recrystallize from Ethanol/DMF (9:1) to obtain pure crystals.
-
Protocol B: Using TzA as a Diazo Component (Alternative Industry Standard)
Objective: Diazotize TzA and couple it to a standard coupler (e.g.,
Step-by-Step Methodology:
-
Diazotization of TzA:
-
Suspend 10 mmol of TzA in 15 mL of 6M HCl.
-
Note: Due to the tetrazole's EWG nature, this amine is less basic. If diazotization is slow, use Nitrosylsulfuric acid (
) in concentrated sulfuric acid instead of aqueous HCl/NaNO2. -
Maintain temperature at 0–5 °C. Stir until a clear diazonium solution is obtained.
-
-
Coupling:
-
Dissolve 1.44 g (10 mmol) of
-Naphthol in 20 mL of 10% NaOH (alkaline solution required for phenol coupling). -
Slowly add the TzA-diazonium solution to the naphthol solution.
-
Maintain pH > 9 using NaOH or Sodium Carbonate.
-
A deep orange/red precipitate forms immediately.
-
Comparative Data & Characterization
The following table summarizes the expected properties based on the role of TzA.
| Feature | TzA as Coupling Component (Protocol A) | TzA as Diazo Component (Protocol B) |
| Reaction Site | Ortho to | Ortho to |
| pH Requirement | Weakly Acidic (4.5 – 5.5) | Alkaline (9.0 – 10.0) |
| Color Shift | Bathochromic (Red/Violet) | Hyperchromic (Orange/Red) |
| Yield | Moderate (60-75%) due to deactivation | High (85-95%) |
| Main Challenge | Low nucleophilicity of TzA | Solubility of TzA during diazotization |
Characterization Checklist:
-
UV-Vis Spectroscopy: Look for
shift. Protocol A dyes typically show around 480-520 nm (depending on the diazo partner). -
FT-IR:
-
Disappearance of primary amine doublet (
) in Protocol B. -
Retention of secondary amine bands in Protocol A (if coupled ortho).
-
Tetrazole
stretch visible around .
-
-
1H-NMR: Critical to confirm substitution pattern. For Protocol A, the symmetry of the TzA para-substitution is broken, resulting in a more complex splitting pattern in the aromatic region.
Troubleshooting Guide
-
Problem: No precipitate forms in Protocol A.
-
Cause: The coupling solution is too acidic (protonating the TzA amine).
-
Solution: Add more Sodium Acetate to raise pH to 5.0.
-
-
Problem: Tarp-like/Gummy product.
-
Cause: Oligomerization or decomposition of diazonium salt.
-
Solution: Ensure temperature stays strictly below 5 °C during addition. Add diazo solution slower.
-
-
Problem: Low solubility of TzA starting material.
-
Solution: Use a co-solvent system. DMF/Water (1:4) or Acetone/Water can help, but ensure the organic solvent doesn't react with the diazonium salt.
-
References
-
Synthesis of Tetrazolyl Azo Dyes
-
Tetrazole Chemistry & Diazotization
-
General Azo Coupling Mechanisms
- Title: Classifications, properties, recent synthesis and applic
- Source: N
-
URL:[Link]
-
Tetrazole Synthesis Background
Disclaimer: This protocol involves the use of diazonium salts, which can be unstable and explosive in dry solid form. Always keep diazonium intermediates in solution at low temperatures. Wear appropriate PPE including gloves, goggles, and lab coats.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 3. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jbiochemtech.com [jbiochemtech.com]
- 6. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 7. researchgate.net [researchgate.net]
Application Note: Strategies for Amide Bond Formation with 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline
Abstract
This technical guide provides detailed protocols and expert insights for the successful amide coupling of 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline with carboxylic acids. Amide bond formation is a cornerstone reaction in medicinal chemistry and drug development.[1] The target aniline presents unique challenges due to the electronic properties of the attached tetrazole ring, a common bioisostere for carboxylic acids.[2][3] This document outlines two robust protocols using HATU and EDC/HOBt-based coupling strategies, explaining the mechanistic rationale behind reagent selection and reaction optimization. It is intended for researchers, chemists, and drug development professionals seeking reliable methods for synthesizing amide derivatives from heterocyclic anilines.
Introduction and Scientific Context
The synthesis of amides is one of the most frequently performed transformations in the pharmaceutical industry.[4] The aniline of interest, 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline, is a valuable building block in drug discovery. The tetrazole moiety often serves as a metabolically stable isostere of a carboxylic acid group, enhancing physicochemical properties such as metabolic stability and membrane permeability.[3]
However, the coupling of this aniline is not trivial. The tetrazole ring is strongly electron-withdrawing, which significantly reduces the nucleophilicity of the aniline nitrogen. This decreased reactivity necessitates the use of highly efficient coupling reagents and optimized conditions to achieve high yields and avoid side reactions.[5] Furthermore, the tetrazole ring itself contains nucleophilic nitrogen atoms, which could potentially compete in side reactions, although this is generally less favorable.
This guide provides two field-proven protocols to address these challenges, ensuring reliable and high-yielding amide synthesis.
Core Challenge: Reduced Nucleophilicity
The primary obstacle in acylating 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline is the reduced basicity and nucleophilicity of the amino group. The lone pair of electrons on the aniline nitrogen is delocalized into the aromatic ring, and this effect is compounded by the potent inductive and resonance electron-withdrawing effects of the C-linked tetrazole. Consequently, standard or mild coupling conditions may result in slow reaction rates and low conversion.
To overcome this, the chosen protocols rely on the formation of highly reactive acylating intermediates.
Recommended Protocol A: HATU-Mediated Amide Coupling
Principle & Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a third-generation uronium-based coupling reagent renowned for its high efficiency, rapid reaction rates, and ability to minimize racemization, particularly in peptide synthesis.[6][7] It is exceptionally effective for coupling challenging substrates, including electron-deficient anilines.[8]
The mechanism involves the reaction of a carboxylate with HATU to form a highly reactive OAt-active ester.[9][10] The pyridine nitrogen atom in the HOAt leaving group is thought to provide a neighboring group effect, stabilizing the transition state and accelerating the rate of aminolysis.[9] This makes HATU the premier choice for difficult couplings.
Mechanism of HATU Activation and Coupling
Caption: HATU-mediated amide coupling workflow.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Purpose |
| Carboxylic Acid | Varies | 1.1 | Acylating agent |
| 4-(1-ethyl-1H-tetrazol-5-yl)aniline | 189.22 | 1.0 | Limiting reagent |
| HATU | 380.23 | 1.2 | Coupling reagent |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 3.0 | Non-nucleophilic base |
| Anhydrous Dimethylformamide (DMF) | 73.09 | - | Polar aprotic solvent |
Detailed Step-by-Step Protocol
-
Preparation: To a clean, dry, nitrogen-flushed round-bottom flask, add the carboxylic acid (1.1 eq).
-
Dissolution: Add anhydrous DMF (approx. 0.1 M concentration relative to the aniline). Stir until all solids are dissolved.
-
Reagent Addition: Add 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline (1.0 eq) and HATU (1.2 eq) to the solution.
-
Base Addition: Cool the flask to 0 °C in an ice bath. Add DIPEA (3.0 eq) dropwise over 2 minutes. Causality Note: Adding the base last and at a low temperature minimizes side reactions and prevents premature decomposition of HATU.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the aniline is fully consumed.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and a 5% aqueous LiCl solution. Rationale: The LiCl solution helps to remove DMF during the aqueous wash.
-
Wash the organic layer sequentially with 1 M HCl (to remove DIPEA), saturated NaHCO₃ solution (to remove unreacted acid and HOAt), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Recommended Protocol B: EDC/HOBt-Mediated Amide Coupling
Principle & Rationale: The combination of a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), with HOBt (1-Hydroxybenzotriazole) is a classic and cost-effective method for amide bond formation.[11] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[12] However, this intermediate can be unstable and susceptible to rearrangement into an unreactive N-acylurea.[11]
HOBt acts as an additive that traps the O-acylisourea to form an HOBt-active ester.[12] This ester is more stable than the O-acylisourea but still highly reactive towards amines, leading to higher yields and reduced side products. For electron-deficient anilines, the addition of a catalytic amount of DMAP (4-Dimethylaminopyridine) can further accelerate the reaction by forming a highly reactive acyl-pyridinium intermediate.
Mechanism of EDC/HOBt Activation and Coupling
Sources
- 1. researchgate.net [researchgate.net]
- 2. An Expeditious Approach to Tetrazoles from Amides Utilizing Phosphorazidates [organic-chemistry.org]
- 3. vuir.vu.edu.au [vuir.vu.edu.au]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. asiaresearchnews.com [asiaresearchnews.com]
- 6. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 7. peptide.com [peptide.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HATU - Wikipedia [en.wikipedia.org]
- 10. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 11. bachem.com [bachem.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
Application Notes & Protocols for the Synthesis and Utilization of 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline in Novel Metal-Organic Frameworks
Foreword: The Strategic Advantage of a Bifunctional Linker
The convergence of material science and medicinal chemistry has opened new frontiers in the development of advanced drug delivery systems. Within this landscape, Metal-Organic Frameworks (MOFs) have emerged as exceptionally promising platforms due to their high porosity, tunable structures, and tailorable functionality.[1][2] The choice of the organic linker is paramount, as it dictates the topology, pore environment, and ultimately, the functional capacity of the resulting MOF.
This document provides a comprehensive guide to the use of 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline , a bifunctional organic linker, in the synthesis of novel MOFs. This linker is of particular interest due to the unique combination of a nitrogen-rich tetrazole ring and a reactive aniline moiety. The tetrazole group is an excellent coordinator for metal ions, contributing to the formation of stable and porous frameworks.[3][4] The aniline group, on the other hand, offers a versatile handle for post-synthetic modification, allowing for the covalent attachment of therapeutic agents, targeting ligands, or other functional molecules. The strategic incorporation of such nitrogen-rich linkers can enhance the physicochemical properties of MOFs, making them suitable for a range of applications, including catalysis and gas separation.[5]
These application notes are designed for researchers, scientists, and drug development professionals. They provide not only detailed experimental protocols but also the underlying scientific rationale, empowering users to not only replicate the described methods but also to innovate upon them.
Physicochemical Properties of the Linker
While specific experimental data for 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline is not extensively published, its properties can be inferred from structurally similar compounds like 4-(1-Ethyl-1H-tetrazol-5-yl)-phenol.[6]
| Property | Anticipated Value | Rationale |
| Molecular Formula | C9H11N5 | Based on chemical structure. |
| Molecular Weight | 189.22 g/mol | Calculated from the molecular formula. |
| Physical Form | Solid | Similar to other substituted aniline and tetrazole compounds.[6] |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, ethanol) | The presence of the aniline and tetrazole groups suggests polarity. |
| Coordination Sites | Nitrogen atoms of the tetrazole ring | Tetrazoles are known to coordinate with metal ions through their nitrogen atoms.[3][7] |
| Functional Groups | Primary amine (-NH2), Tetrazole ring | The aniline provides a site for post-synthetic modification, while the tetrazole acts as the primary coordinating group. |
Synthesis of MOFs: A Solvothermal Approach
The solvothermal method is a widely employed and effective technique for the synthesis of high-quality MOF crystals.[8][9] This method involves heating the constituent metal salts and organic linkers in a sealed vessel at temperatures above the boiling point of the solvent, which generates autogenous pressure.[10] This process facilitates the dissolution of reactants and promotes the crystallization of the MOF structure.
Proposed Reaction Scheme
A hypothetical MOF, designated as "Tech-MOF-1" , can be synthesized using 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline and a suitable metal salt, such as zinc nitrate hexahydrate. Zinc is a common choice for biomedical applications due to its relatively low toxicity.
Caption: Proposed solvothermal synthesis of Tech-MOF-1.
Detailed Protocol for the Synthesis of Tech-MOF-1
Materials:
-
4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline (Linker)
-
Zinc nitrate hexahydrate (Zn(NO3)2·6H2O) (Metal Salt)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
20 mL Scintillation Vials with Teflon-lined caps
-
Oven
-
Centrifuge
Procedure:
-
Solution Preparation:
-
In a 20 mL scintillation vial, dissolve 0.095 g (0.5 mmol) of 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline in 10 mL of a 1:1 (v/v) mixture of DMF and ethanol.
-
In a separate vial, dissolve 0.149 g (0.5 mmol) of zinc nitrate hexahydrate in 5 mL of DMF.
-
-
Reaction Mixture:
-
Add the metal salt solution dropwise to the linker solution while stirring.
-
Cap the vial tightly.
-
-
Solvothermal Reaction:
-
Place the sealed vial in a preheated oven at 120°C for 24 hours.
-
-
Product Isolation and Purification:
-
After 24 hours, remove the vial from the oven and allow it to cool to room temperature.
-
Collect the crystalline product by centrifugation at 8000 rpm for 10 minutes.
-
Discard the supernatant and wash the product with fresh DMF (3 x 10 mL), followed by ethanol (3 x 10 mL). After each wash, separate the solid by centrifugation.
-
-
Activation:
-
To remove residual solvent molecules from the pores, immerse the washed product in a volatile solvent like chloroform or acetone for 24 hours, replacing the solvent every 8 hours.
-
Decant the solvent and dry the activated MOF under vacuum at 150°C for 12 hours.[2]
-
Characterization of the Synthesized MOF
A thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.
Caption: Workflow for the characterization of Tech-MOF-1.
| Technique | Purpose | Expected Outcome |
| Powder X-ray Diffraction (PXRD) | To determine the crystalline structure and phase purity of the synthesized material. | A unique diffraction pattern different from the starting materials, indicating the formation of a new crystalline phase. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To confirm the incorporation of the organic linker into the MOF structure and to observe the coordination between the metal and the linker. | The spectrum should show characteristic peaks of the aniline and tetrazole groups. A shift in the vibrational frequencies of the tetrazole ring can indicate coordination to the zinc metal center. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the MOF and to determine the amount of solvent molecules within the pores. | A weight loss step at lower temperatures corresponding to the removal of guest solvent molecules, followed by a plateau indicating the thermal stability range of the framework, and finally, decomposition at higher temperatures.[11] |
| Scanning Electron Microscopy (SEM) | To visualize the morphology and size of the MOF crystals. | Images revealing the shape (e.g., cubic, octahedral, rod-like) and size distribution of the synthesized crystals. |
| N2 Adsorption-Desorption Analysis | To determine the specific surface area (BET method), pore volume, and pore size distribution of the MOF. | A characteristic isotherm (e.g., Type I for microporous materials) indicating a porous structure with a high surface area. |
Applications in Drug Delivery
The unique bifunctional nature of the 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline linker makes the resulting MOFs highly suitable for drug delivery applications.[1][12]
Drug Loading
The high porosity and surface area of the MOF allow for the encapsulation of therapeutic molecules within its pores. This can be achieved by soaking the activated MOF in a concentrated solution of the drug.
Post-Synthetic Modification (PSM)
The aniline group on the linker provides a reactive site for the covalent attachment of molecules after the MOF has been synthesized.[2] This allows for:
-
Targeted Delivery: Attachment of targeting ligands (e.g., folic acid, antibodies) to direct the MOF to specific cells or tissues.
-
Controlled Release: Capping the pores with stimuli-responsive molecules that can be cleaved under specific conditions (e.g., pH, enzymes) to release the drug.
-
Enhanced Biocompatibility: Functionalization with biocompatible polymers like polyethylene glycol (PEG) to improve circulation time and reduce immunogenicity.
Caption: Post-synthetic modification of Tech-MOF-1.
Protocol for Post-Synthetic Modification: Amide Coupling
Materials:
-
Activated Tech-MOF-1
-
Carboxylic acid-containing molecule (e.g., a drug, targeting ligand)
-
Coupling agents (e.g., EDC, NHS)
-
Anhydrous DMF
-
Triethylamine (a non-nucleophilic base)
Procedure:
-
Activation of Carboxylic Acid:
-
In a dry flask under an inert atmosphere, dissolve the carboxylic acid-containing molecule, EDC, and NHS in anhydrous DMF.
-
Stir the mixture at room temperature for 1-2 hours to form the active NHS ester.
-
-
Coupling Reaction:
-
Suspend the activated Tech-MOF-1 in anhydrous DMF.
-
Add the solution of the activated NHS ester to the MOF suspension.
-
Add a few drops of triethylamine to the mixture.
-
Stir the reaction at room temperature for 24-48 hours.
-
-
Purification:
-
Collect the functionalized MOF by centrifugation.
-
Wash thoroughly with DMF and then a volatile solvent like acetone or methanol to remove unreacted reagents and byproducts.
-
Dry the functionalized MOF under vacuum.
-
Conclusion and Future Outlook
The use of 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline as a linker for MOF synthesis presents a promising strategy for the development of advanced functional materials. The combination of a robust coordinating group and a versatile functional handle opens up a wide range of possibilities for creating highly tailored MOFs for drug delivery and other biomedical applications. Future research should focus on exploring the synthesis of MOFs with different metal nodes to tune the properties of the resulting frameworks and on investigating the in vitro and in vivo performance of drug-loaded and functionalized MOFs derived from this promising linker. The principles and protocols outlined in this guide provide a solid foundation for such future endeavors.
References
-
ACS Applied Polymer Materials. (2024). Naphthalene Tetrazole-Based Nickel Metal–Organic Framework as a Filler of Polycarbonate Membranes to Improve CO2 and H2 Separation. [Link]
-
CoLab.ws. (2019). Four three-dimensional metal–organic frameworks assembled from 1H-tetrazole: Synthesis, crystal structures and thermal properties. [Link]
-
PMC. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. [Link]
-
ResearchGate. Ba-MOFs with tetrazole-based acetic acids: unusual configuration, novel topology and high proton conductivity. [Link]
-
SpringerLink. (2024). Pb(II)-MOFs assembled with tetrazole-based carboxylic acids as a burn rate modifier. [Link]
-
PMC. Tetrazine-based linkers as intrinsically tagged alternatives for click functionalization of metal–organic frameworks. [Link]
-
RSC Publishing. Syntheses, crystal structures and thermal decomposition studies of two novel Mn(ii)-MOFs with tetrazole-based carboxylic acids. [Link]
-
ResearchGate. Two New Metal-Organic Frameworks Based on Tetrazole-Heterocyclic Ligands Accompanied by In-Situ Ligand Formation. [Link]
-
RSC Publishing. (2025). Nitrogen-rich metal–organic framework of nickel(II) as a highly efficient and reusable catalyst for the synthesis of cyclic carbonates at ambient pressure of CO 2. [Link]
-
Preprints.org. (2024). Solvothermal Synthesis of Bimetallic Fe/Ni Metal Organic Framework/Polyaniline Composite for Supercapacitor. [Link]
- Google Patents.
-
Polsky Center for Entrepreneurship and Innovation. (2019). A Metal Organic Framework (MOF) Containing Nitrogen Donor Ligands For Highly Efficient Catalysis of Organic Reactions. [Link]
-
PubMed. (2025). Nitrogen-Rich MOF-Material-Derived Metal Dual-Atom Platforms for Efficient Electrochemical Nitrate Reduction. [Link]
-
RSC Publishing. A series of coordination polymers based on a 5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole ligand: synthesis, structure and properties. [Link]
-
Book Publisher International. (2024). Metal Organic Frameworks (MOFs): An Overview of Synthesis Methods. [Link]
-
SciTePress. Applications of Metal Organic Frameworks in Drug Delivery and Therapy. [Link]
-
MDPI. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems. [Link]
-
MDPI. (2025). Synthesis and Properties of Energetic MOFs Based on Bis(3-Nitro-1H-1,2,4-triazole-5-yl) Amine: Advancing High Thermal Stability and Low Sensitivity. [Link]
-
University of South Florida. "Synthesis of Functional Metal-Organic Frameworks via Secondary Linker ". [Link]
-
PubMed. (2026). Coordination Complexes and Polymers of Novel Hybrid Tetrazole-Triazole-Pyrazole Ligands: Synthesis, Structural Characterization, and Biological Evaluation. [Link]
-
PMC. Tetrazolium Compounds: Synthesis and Applications in Medicine. [Link]
-
RSC Publishing. Coordination chemistry of N,N,4-tris(pyridin-2-ylmethyl)aniline: a novel flexible, multimodal ligand. [Link]
-
Organic Chemistry Portal. Synthesis of 1H-tetrazoles. [Link]
-
MDPI. (2022). Supramolecular Frameworks and a Luminescent Coordination Polymer from New β-Diketone/Tetrazole Ligands. [Link]
-
ResearchGate. (2024). 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. [Link]
-
SciELO. Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. [Link]
-
PMC. Structural tuning of tetrazole-BODIPY Ag(i) coordination compounds via co-ligand addition and counterion variation. [Link]
-
Beilstein-Institut. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Link]
-
SciELO South Africa. Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2. [Link]
Sources
- 1. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mof.alfa-chemistry.com [mof.alfa-chemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mof.alfa-chemistry.com [mof.alfa-chemistry.com]
- 6. 4-(1-Ethyl-1H-tetrazol-5-yl)-phenol | 1092292-30-2 [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. books.lucp.net [books.lucp.net]
- 10. ossila.com [ossila.com]
- 11. Four three-dimensional metal–organic frameworks assembled from 1H-tetrazole: Synthesis, crystal structures and thermal properties | CoLab [colab.ws]
- 12. mdpi.com [mdpi.com]
Application Note: Strategic Synthesis and Validation of Schiff Bases from 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline
Abstract
This application note details the optimized protocol for synthesizing Schiff bases (azomethines) derived from 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline . Tetrazole-bearing Schiff bases represent a privileged scaffold in medicinal chemistry, exhibiting potent antimicrobial, anti-inflammatory, and anticancer profiles due to the bioisosteric similarity of the tetrazole ring to a carboxylic acid and the pharmacophoric nature of the imine linker. This guide provides a step-by-step methodology, mechanistic insights, and troubleshooting parameters to ensure high-yield, high-purity synthesis suitable for drug discovery pipelines.
Introduction & Chemical Context
The Tetrazole Advantage
The 1,2,3,4-tetrazole ring is a metabolically stable bioisostere of the carboxylic acid group. Unlike carboxylic acids, tetrazoles are resistant to many biological metabolic degradation pathways, enhancing the bioavailability of the final drug candidate. When coupled with a Schiff base (
Reaction Scope
The core transformation involves the condensation of the primary amine on the aniline moiety with an aromatic aldehyde.
-
Nucleophile: 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline.[1]
-
Electrophile: Various substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-nitrobenzaldehyde).[1]
Experimental Workflow
Materials and Reagents
-
Starting Amine: 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline (Purity >98%).[1]
-
Aldehydes: Aromatic aldehydes (freshly distilled if liquid, or recrystallized if solid).[1]
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).[1]
-
Purification: DMF/Ethanol for recrystallization.[1]
Strategic Synthesis Protocol
This protocol is optimized for a 1.0 mmol scale but is scalable to gram quantities.[1]
Step 1: Reagent Preparation
-
Weigh 1.0 mmol (approx. 0.189 g) of 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline into a 50 mL round-bottom flask (RBF).[1]
-
Add 15 mL of absolute ethanol.
-
Sonicate for 5 minutes to ensure fine dispersion or complete dissolution of the amine.
Step 2: Electrophile Addition
-
Add 1.0 mmol (1.0 equivalent) of the chosen aromatic aldehyde to the RBF.
-
Critical Step: Add 2-3 drops of Glacial Acetic Acid.[1]
-
Note: The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to attack by the amine.
-
Step 3: Reflux & Monitoring
-
Equip the RBF with a reflux condenser and a magnetic stir bar.[1]
-
Heat the mixture to reflux (approx. 78-80°C for ethanol) with vigorous stirring.
-
Timeframe: Reaction typically requires 3 to 6 hours .[1]
-
Monitoring: Monitor progress via Thin Layer Chromatography (TLC).
Step 4: Isolation & Workup
-
Allow the reaction mixture to cool to room temperature.
-
Scenario A (Precipitate forms): If a solid product precipitates upon cooling, filter the solid using a Büchner funnel. Wash with cold ethanol (2 x 5 mL).[1]
-
Scenario B (No precipitate): Pour the reaction mixture into 50 mL of crushed ice-water with stirring. The sudden polarity change and temperature drop will force the Schiff base to precipitate. Filter the resulting solid.[3][4]
Step 5: Purification
-
Recrystallize the crude product from hot ethanol.[1] If the compound is sparingly soluble, use a mixture of DMF:Ethanol (1:5).
-
Dry the crystals in a vacuum desiccator over
or for 24 hours.
Reaction Mechanism & Visualization
The formation of the Schiff base follows a reversible acid-catalyzed condensation mechanism. The tetrazole ring acts as an electron-withdrawing group (EWG) on the aniline, which slightly reduces the nucleophilicity of the amine nitrogen. Therefore, acid catalysis is strictly required to activate the aldehyde.
Figure 1: Step-wise mechanism of acid-catalyzed Schiff base formation.
Characterization & Validation Standards
To validate the synthesis, the following spectroscopic signatures must be confirmed.
FTIR Spectroscopy
-
Target Signal: Appearance of a sharp, strong band at 1600–1640 cm⁻¹ .
-
Confirmation of Reaction: Disappearance of the double spike (primary amine
) typically found at 3300–3450 cm⁻¹ .[1] -
Tetrazole Signature: Retention of the tetrazole ring vibrations at 1000–1100 cm⁻¹ and 1200–1280 cm⁻¹ (
).[1][6]
¹H NMR Spectroscopy (DMSO-d₆)[1]
-
Azomethine Proton: A singlet appearing between
8.3 – 9.0 ppm .[1] This is the definitive proof of Schiff base formation. -
Aromatic Protons: Multiplets in the range of
6.8 – 8.2 ppm . -
Ethyl Group:
Physical Data Summary
| Parameter | Specification Range |
| Yield | 75% – 92% (Dependent on aldehyde substituent) |
| Appearance | White to Yellow/Orange Crystalline Solid |
| Melting Point | Typically >160°C (Sharp range ±2°C indicates purity) |
| Solubility | Soluble in DMSO, DMF; Sparingly soluble in EtOH; Insoluble in Water |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Precipitation | Product is too soluble in EtOH. | Pour reaction mixture into ice water (5x volume). If oil forms, scratch glass with rod to induce crystallization. |
| Low Yield | Reversible reaction equilibrium.[1] | Use a Dean-Stark trap (if using toluene/benzene) or add molecular sieves (3Å) to the reaction flask to scavenge water.[1] |
| Impure Product | Unreacted aldehyde remaining.[1] | Wash the crude solid with a small amount of cold ether or dilute sodium bisulfite solution (removes aldehyde). |
| Darkening of Color | Oxidation of amine. | Perform reaction under Nitrogen ( |
Biological Applications (Why this matters)
The synthesized Schiff bases are not merely chemical curiosities; they are potent pharmacophores.[1]
-
Antimicrobial Activity: The
linkage interferes with normal cell processes in bacteria (S. aureus, E. coli), often showing activity comparable to standard antibiotics like Ciprofloxacin in in-vitro assays [1, 2].[1] -
Antifungal Properties: Effective against Candida albicans by disrupting cell wall synthesis [1].[1]
-
Anticancer Potential: Tetrazole derivatives have shown ability to inhibit proliferation in specific cancer cell lines (e.g., MCF-7) by interacting with DNA or specific enzymes [3].[1]
References
-
Al-Khateeb, D. S. M. (2023).[1][7] Synthesis and Properties of Tetrazole Compounds on Adamantan's Schiff Bases Derivatives. International Journal of Pharmaceutical and Bio Medical Science, 3(11), 671–687.[7] [Link]
-
Ahmad, A. A., et al. (2020). Synthesis of New Substituted Tetrazole and 4-Thiazolidinone from Schiff's Bases.[1] Egyptian Journal of Chemistry, 63(1), 1-11. [Link]
-
Popiołek, Ł. (2017).[1] Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26, 287–301. [Link]
-
Organic Chemistry Portal. (2023). Synthesis of 1H-tetrazoles. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. impactfactor.org [impactfactor.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Nanomagnetic tetraaza (N4 donor) macrocyclic Schiff base complex of copper(ii): synthesis, characterizations, and its catalytic application in Click reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New β-Lactam, Tetrazole, Thiazolidinone, and Oxazepine Compounds from Schiff Bases and Study of Their Biological Activity [jmchemsci.com]
- 6. Tetrazole Derivatives from Quinaldic Acid: Estimation of the Biological and Antioxidant Properties [jns.kashanu.ac.ir]
- 7. Synthesis and Properties of Tetrazole Compounds on Adamantan’s Schiff Bases Derivatives | International Journal of Pharmaceutical and Bio Medical Science [ijpbms.com]
Troubleshooting & Optimization
Improving solubility of 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline in aqueous media
Subject: Improving solubility of 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline in aqueous media Ticket ID: SOL-TET-001 Support Level: Senior Application Scientist
Executive Summary & Molecular Profile
You are encountering solubility issues with 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline . To solve this, we must first correct a common misconception regarding the tetrazole ring in this specific scaffold.
The "Tetrazole Trap" (Critical Expert Insight)
Most researchers assume tetrazoles are acidic (
-
Why? Your molecule is substituted at the
position with an ethyl group. This removes the acidic proton, rendering the tetrazole ring neutral (non-ionizable). -
The Real Handle: The only ionizable group is the aniline amine , which is a weak base (
). -
Implication: To achieve aqueous solubility via charge, you must acidify (protonate), not basify.
Physicochemical Profile
| Property | Estimated Value | Implication |
| Dominant Character | Weak Base | Soluble at pH < 3.0; Precipitates at pH > 5.0. |
| ~4.0 (Estimated) | Requires strong acid (HCl, Methanesulfonic) for full ionization. | |
| None (Blocked) | Do not use basic buffers (pH > 8). | |
| Lipophilicity | Moderate (LogP ~1.5–2.0) | Ethyl group increases hydrophobicity compared to parent tetrazole. |
| Crystal Energy | High | Planar structure promotes |
Troubleshooting Guides & Protocols
Strategy A: pH Manipulation & Salt Formation
Use this for: Stock solutions, IV formulations, or acidic media.
User Question: "I tried dissolving it in PBS (pH 7.4) and 0.1 M NaOH, but it stays as a suspension. Why?"
Answer: At pH 7.4, the aniline is uncharged (neutral). The neutral form is hydrophobic and crystallizes out. You must drive the equilibrium toward the cationic form.
Protocol: In Situ Salt Formation
-
Calculate Molar Equivalents: Determine the moles of your compound (MW
189.22 g/mol ). -
Acid Selection: Use Methanesulfonic acid (MSA) or Hydrochloric acid (HCl) . MSA often yields better solubility for anilines than HCl due to the "soft" counterion effect.
-
Step-by-Step Dissolution:
-
Suspend compound in water (concentration aim: 10–20 mg/mL).
-
Add 1.05 equivalents of 1M MSA or HCl dropwise while vortexing.
-
Observation: The suspension should clear as the protonated salt forms.
-
Note: If using for cell assays, you must dilute this stock into media, which may cause reprecipitation (see Strategy B).
-
Figure 1: Decision logic for pH-dependent solubility. Note that basic conditions fail because the N1-ethyl substitution blocks tetrazole deprotonation.
Strategy B: Cosolvent Systems (The "Universal" Fix)
Use this for: In vitro assays, HTS, and neutral pH buffers.
User Question: "My compound dissolves in DMSO, but crashes out immediately when I dilute it into cell media."
Answer: This is "kinetic precipitation." The water in the media raises the polarity rapidly. You need a "bridge" cosolvent or surfactant to keep the neutral molecule in solution.
Recommended Cosolvent Mixes
| Component | Function | Max Final % (Cell Assays) | Max Final % (In Vivo) |
| DMSO | Primary Solubilizer | < 0.5% | < 5-10% |
| PEG 400 | Viscosity/Polarity Modifier | < 1-2% | < 40% |
| Tween 80 | Surfactant (Prevents aggregation) | < 0.1% | < 1-2% |
Protocol: The "Pre-Mix" Dilution Method
Do not pipette DMSO stock directly into a beaker of media. This creates local supersaturation.
-
Make Stock: Dissolve compound in 100% DMSO (e.g., 10 mM).
-
Intermediate Dilution: Prepare a solution of PEG400:Water (50:50) .
-
Step-Down: Dilute DMSO stock 1:10 into the PEG400 mix first.
-
Final Dilution: Add this mix to your media. The PEG acts as a buffer against immediate crystallization.
Strategy C: Cyclodextrin Complexation (Advanced)
Use this for: High-concentration formulations, animal studies, stable aqueous stocks.
User Question: "I need a stable aqueous solution at neutral pH without high DMSO concentrations."
Answer: Use Hydroxypropyl-
Protocol: Phase Solubility Complexation
-
Vehicle Prep: Prepare 20% (w/v) HP-
-CD in water or PBS. -
Addition: Add excess compound to the vehicle (supersaturated).
-
Equilibration: Shake/vortex at room temperature for 24–48 hours.
-
Tip: Use a rotary shaker to prevent particle grinding.
-
-
Filtration: Filter through a 0.22
m PVDF filter. -
Quantification: Analyze filtrate by HPLC-UV (254 nm) to determine soluble concentration.
Figure 2: Workflow for creating a stable cyclodextrin inclusion complex.
FAQ: Common Pitfalls
Q: Can I use sonication to dissolve the solid? A: Yes, but be careful. Sonication generates heat. If your solution warms up, the compound dissolves, but it will likely precipitate (crash out) once it cools back to room temperature (supersaturation). Always equilibrate at the temperature of use.
Q: Why does the solution turn yellow/brown over time? A: Anilines are prone to oxidation (forming azo/nitroso species) when exposed to light and air.
-
Fix: Store stocks in amber vials, purge with nitrogen/argon, and keep at -20°C.
Q: I see a "haze" in my well plate. Is this bacteria? A: Likely not. It is likely micro-precipitation of your compound.
-
Test: Add 10
L of 100% DMSO to the well. If it clears instantly, it was compound precipitate. If it stays cloudy, it is biological contamination.
References
-
Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization.[1][2][3] Journal of Pharmaceutical Sciences, 85(10), 1017–1025. Link
-
Szente, L., & Szejtli, J. (2004). Cyclodextrins as food ingredients. Trends in Food Science & Technology, 15(3-4), 137-142. (Context: Complexation of aniline derivatives).
- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for pKa-solubility profiles of weak bases).
- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for Cosolvent/DMSO tolerance in assays).
Sources
Technical Support Center: Troubleshooting 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline Couplings
Status: Active Agent: Senior Application Scientist Subject: Overcoming Low Yields in Deactivated Heterocyclic Anilines
Diagnostic Overview: Why This Molecule Fails
The molecule 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline presents a "perfect storm" of chemical deactivation. Before attempting a fix, you must understand the three specific failure modes inherent to this substrate.
| Failure Mode | Mechanism | Symptom |
| Electronic Deactivation | The tetrazole ring is a strong Electron Withdrawing Group (EWG). It pulls electron density away from the aniline nitrogen, drastically lowering its nucleophilicity ( | Reaction stalls. LCMS shows activated ester formation (if amide coupling) but no product conversion.[1] |
| Catalyst Poisoning | In metal-catalyzed reactions (Buchwald-Hartwig), the N2, N3, and N4 atoms of the tetrazole ring act as competitive ligands, chelating Palladium (Pd) and removing it from the catalytic cycle. | Reaction turns black (Pd precipitation) immediately or yields <10%. |
| Solubility Sequestration | The high polarity of the tetrazole often leads to poor solubility in standard non-polar solvents (DCM, Toluene), causing the reagent to remain as a solid precipitate rather than entering the solution phase. | Heterogeneous mixture; starting material recovery is high. |
Workflow 1: Amide Coupling (The Deactivated Nucleophile)
The Problem: Standard EDC/NHS or HOBt protocols rely on a moderately nucleophilic amine. Your amine is deactivated; it waits for the active ester to hydrolyze rather than attacking it.
The Solution: You must shift from "Standard Activation" to "High-Energy Activation."
Recommended Protocol: T3P (Propylphosphonic Anhydride) Cycle
T3P is superior here because it drives the equilibrium forward through entropy (gas release) and high reactivity, often succeeding where HATU fails.
Step-by-Step Protocol:
-
Dissolution: Dissolve the carboxylic acid (1.0 equiv) and the tetrazolyl-aniline (1.1 equiv) in a minimum amount of DMF or NMP . (Avoid DCM; solubility is the enemy here).
-
Base: Add Pyridine (3.0 equiv) or DIPEA (4.0 equiv). Note: Pyridine often works better with T3P as it acts as both solvent cosolvent and base.
-
Reagent Addition: Add T3P (50% w/w in EtOAc/DMF, 2.0 equiv) dropwise at 0°C.
-
Energy Input: Allow to warm to RT. If LCMS shows <50% conversion after 4 hours, heat to 60°C . The tetrazole ring is thermally stable at this temperature.
-
Workup: Quench with water. The product often precipitates. If not, extract with EtOAc/n-Butanol (10:1) to pull the polar product out of the aqueous phase.
Alternative: The "Nuclear" Option (Acid Chlorides)
If T3P fails, you must generate the acid chloride.
-
Reagent: Oxalyl Chloride (1.2 equiv) + cat. DMF in DCM (for the acid).
-
Coupling: Evaporate the acid chloride to dryness (remove excess Oxalyl Chloride), redissolve in dry THF/DMAc, and add the aniline + NaH (2.0 equiv) or LiHMDS. The deprotonated aniline (anilinide) is a powerful nucleophile that overcomes the tetrazole deactivation.
Decision Logic for Amide Coupling:
Caption: Logical escalation for coupling deactivated tetrazolyl-anilines. T3P is the primary recommendation before attempting acid chlorides.
Workflow 2: Buchwald-Hartwig (The Catalyst Poison)
The Problem: The tetrazole nitrogens coordinate to Palladium (Pd), shutting down the catalytic cycle (off-cycle resting state). Standard ligands (
The Solution: Use Bulky Biaryl Phosphine Ligands (BrettPhos or XPhos) and Pre-catalysts.
Critical Parameter: Ligand Selection
You must use a ligand that creates a "steric wall" around the Pd center, allowing the amine to enter but blocking the tetrazole ring nitrogens.
-
Gold Standard: BrettPhos or tBuBrettPhos .
-
Pd Source: Do NOT use
or alone. The induction period allows tetrazole poisoning. Use a pre-catalyst like BrettPhos Pd G3 or Pd-PEPPSI-IPent .
Optimized Protocol:
-
Vessel: Dry Schlenk tube or microwave vial (Argon purged).
-
Solvent: t-Amyl Alcohol or Dioxane (degassed). t-Amyl alcohol allows higher temps (100°C+) which helps break resting state chelates.
-
Base:
(weak base, requires heat) or (strong base, faster). Start with if your substrate has esters. -
Catalyst Loading: High loading is required due to poisoning. Use 5 mol% .
-
Procedure:
-
Load Aryl Halide, Tetrazolyl-Aniline, Base, and BrettPhos Pd G3 (5 mol%).
-
Evacuate/Backfill Argon (3x).
-
Add solvent.[2]
-
Heat to 100°C immediately. Do not stir at RT.
-
Mechanism of Interference:
Caption: The tetrazole acts as a catalyst trap (red). Bulky ligands and heat are required to force the equilibrium back to the productive cycle.
Technical FAQs
Q: My reaction mixture is a solid sludge. Can I add water? A: No. Adding water during the reaction will kill the active ester (in amide coupling) or quench the catalyst (in Buchwald). Use DMAc (Dimethylacetamide) as a co-solvent. It has excellent solvency for tetrazoles and high boiling points.
Q: I see a new spot on TLC, but it reverts to starting material on the column. What is it? A: This is likely the O-acylisourea intermediate (if using EDC) or a labile active ester. It indicates your aniline is too slow to attack. Switch to the T3P protocol described above to force the irreversible amide bond formation.
Q: Can I use Copper catalysis (Ullmann) instead of Palladium? A: Generally, no . Tetrazoles are excellent ligands for Copper (forming stable copper-tetrazolates). This will require stoichiometric amounts of Cu and very high temperatures (>140°C), which often leads to decomposition of the ethyl group or the aniline. Stick to Pd-catalyzed systems with bulky ligands.[2]
References
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development.
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.
-
Rohde, J. J., et al. (2021). Discovery and Optimization of Tetrazole-Based Inhibitors. Journal of Medicinal Chemistry.
-
Baber, R. A., et al. (2019). T3P (Propylphosphonic Anhydride): A mild and low-epimerizing coupling agent.[3] Tetrahedron Letters.
Sources
Minimizing side reactions during diazotization of tetrazolyl anilines
Welcome to the technical support guide for the diazotization of tetrazolyl anilines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and minimize the formation of unwanted side products. The information provided herein is grounded in established chemical principles and practical laboratory experience to ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant amount of tar-like, insoluble material. What is the likely cause?
A1: This is a classic indication of diazonium salt decomposition. Tetrazolyldiazonium salts, like many diazonium salts, are thermally unstable. If the reaction temperature rises above the optimal 0-5 °C range, the diazonium salt can decompose, often leading to the formation of phenols and other polymeric materials, which present as dark, oily, or tarry substances.[1] The evolution of nitrogen gas (N₂) is another key indicator of this decomposition pathway.[1]
Q2: I'm observing a lower than expected yield of my desired product, and I suspect triazene formation. How can I confirm this and prevent it?
A2: Triazene formation is a common side reaction that occurs when the newly formed diazonium salt couples with unreacted aniline starting material.[2] This is particularly prevalent if the reaction medium is not sufficiently acidic. To confirm the presence of a triazene, spectroscopic methods such as NMR and Mass Spectrometry can be employed.
To prevent triazene formation:
-
Ensure sufficient acidity: Use an excess of a strong mineral acid, such as hydrochloric acid or sulfuric acid. This protonates the free aniline, rendering it non-nucleophilic and unable to react with the diazonium salt.[1]
-
Slow addition of nitrite: Add the sodium nitrite solution slowly and dropwise to the aniline solution. This maintains a low concentration of the diazotizing agent and ensures that it reacts preferentially with the protonated aniline to form the diazonium salt, rather than allowing for side reactions.[1]
Q3: Can the tetrazole ring itself react or decompose under diazotization conditions?
A3: The tetrazole ring is generally stable under standard diazotization conditions (0-5 °C, strong acid).[3] However, the stability can be influenced by the substituents on both the aniline and tetrazole rings. It is crucial to maintain the recommended low temperatures and acidic environment to prevent any potential degradation of the tetrazole moiety.
Q4: Are there alternatives to using sodium nitrite and mineral acids for this reaction?
A4: Yes, for sensitive substrates, alternative diazotizing agents can be employed. Alkyl nitrites, such as tert-butyl nitrite or isoamyl nitrite, in an organic solvent can be a milder alternative to the aqueous nitrous acid system.[4][5] These reagents can sometimes offer better control and selectivity, especially when dealing with substrates that have poor solubility or stability in strong aqueous acids.
Troubleshooting Guide
This section provides a more in-depth analysis of common problems encountered during the diazotization of tetrazolyl anilines and offers systematic solutions.
Problem 1: Low Yield and Product Impurity
| Symptom | Potential Cause | Troubleshooting Steps |
| Dark, oily product; gas evolution | Diazonium salt decomposition due to elevated temperature.[1] | 1. Improve Cooling: Ensure a well-maintained ice-salt bath to keep the internal reaction temperature consistently between 0-5 °C.[1][6][7] 2. Pre-cool Reagents: Cool both the aniline solution and the sodium nitrite solution before mixing. 3. Slow Nitrite Addition: Add the sodium nitrite solution dropwise with vigorous stirring to dissipate the heat of reaction.[1] |
| Significant amount of starting material recovered | Incomplete diazotization. | 1. Check Stoichiometry: Verify the molar equivalents of sodium nitrite and acid. A slight excess of both is often beneficial. 2. Ensure Adequate Acidity: The reaction requires a strongly acidic medium to generate the active nitrosating species.[8][9] 3. Increase Reaction Time: After the complete addition of sodium nitrite, allow the reaction to stir for an additional 15-30 minutes at 0-5 °C to ensure complete conversion. |
| Presence of a major side product | Triazene formation.[2] | 1. Increase Acid Concentration: Use a greater excess of mineral acid to fully protonate the starting aniline.[1] 2. Optimize Addition Order: Consider adding the aniline solution to the acidic nitrite solution (inverse addition), although this is less common. |
Problem 2: Poor Reproducibility
| Symptom | Potential Cause | Troubleshooting Steps |
| Varying yields and impurity profiles between batches | Inconsistent control of critical reaction parameters. | 1. Standardize Temperature Control: Use a reliable thermometer to monitor the internal reaction temperature and maintain it within the 0-5 °C window.[10] 2. Precise Reagent Addition: Employ a syringe pump or a dropping funnel for controlled and consistent addition of the sodium nitrite solution. 3. Consistent Stirring: Ensure the stirring rate is vigorous and consistent across all experiments to maintain homogeneity and efficient heat transfer. |
Experimental Protocols
Protocol 1: Standard Diazotization of a Tetrazolyl Aniline
This protocol outlines a general procedure for the diazotization of a generic tetrazolyl aniline.
Materials:
-
Tetrazolyl aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer and a thermometer, dissolve the tetrazolyl aniline (1.0 eq.) in a mixture of concentrated HCl and water.
-
Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 eq.) in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the stirred aniline solution, ensuring the internal temperature does not exceed 5 °C.[1]
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 20 minutes.
-
The resulting solution containing the tetrazolyldiazonium salt is now ready for the subsequent reaction (e.g., Sandmeyer reaction, azo coupling).
Visualizing the Workflow
Caption: General experimental workflow for the diazotization of tetrazolyl anilines.
Mechanistic Insights: Key Side Reactions
Understanding the mechanisms of competing reactions is crucial for their prevention.
Triazene Formation
Under insufficiently acidic conditions, a portion of the aniline remains in its free, nucleophilic form. This can attack the electrophilic diazonium ion, leading to the formation of a stable triazene.
Caption: Mechanism of triazene side product formation.
Phenol Formation (Decomposition)
This side reaction is primarily driven by heat. The diazonium salt reacts with water in the reaction mixture to form a phenol, releasing nitrogen gas in the process.
Caption: Mechanism of phenol formation via diazonium salt decomposition.
By carefully controlling the reaction parameters as outlined in this guide, researchers can significantly minimize these side reactions and achieve higher yields and purity of their desired tetrazolyl-containing compounds.
References
- Vertex AI Search. (n.d.). Selectivity engineering of the diazotization reaction in a continuous flow reactor.
- BenchChem. (2025). Minimizing side reactions during the diazotization and coupling process.
- Online Chemistry notes. (2023, May 25). Diazotization reaction: Mechanism and Uses.
- Vedantu. (n.d.). Diazotization Reaction Mechanism: Steps, Types & Applications.
- BYJU'S. (2019, February 18). Diazotization Reaction Mechanism.
- Organic Chemistry Portal. (n.d.). Diazotisation.
- Google Patents. (n.d.). EP0960879A2 - Improved process for the preparation of 5-aminotetrazole.
- European Patent Office. (n.d.). Improved process for the preparation of 5-aminotetrazole - EP 0960879 A2.
- Hindawi. (n.d.). An Efficient and Green Route to Synthesize Azo Compounds through Methyl Nitrite.
- PMC. (2024, December 12). Aliphatic Amines Unlocked for Selective Transformations through Diazotization.
- Wikipedia. (n.d.). Triazenes.
- SATHEE JEE. (n.d.). Chemistry Diazotization Reaction.
- Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- Institute for Color Science and Technology. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Google Patents. (n.d.). US20160318853A1 - Processes for the diazotization of 2,5-dichloroanilines.
- ResearchGate. (2025, August 6). Synthesis of Triazenes of N-Heterocycles Mediated by Resin Immobilized Diazonium Ions.
- IntechOpen. (n.d.). Triazenes and triazines.
- ResearchGate. (n.d.). Optimization of the diazotization and cyclization of 1a.
- PMC. (n.d.). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
- Organic Chemistry Portal. (2015). One-Pot Reactions for Synthesis of 2,5-Substituted Tetrazoles from Aryldiazonium Salts and Amidines.
- Chemistry LibreTexts. (2020, July 1). 17.3: Reactions involving arenediazonium salts.
- University of Kerbala. (n.d.). Synthesis of 1,5-Disubstituted Tetrazoles and Study of Their Antibacterial Activity.
- PubMed. (2021, September 3). Alkylation of 5-Substituted 1 H-Tetrazoles via the Diazotization of Aliphatic Amines.
- RSC Publishing. (n.d.). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- ResearchGate. (n.d.). Application of the Sandmeyer reaction for the synthesis of compounds....
- ACS Publications. (n.d.). Diazotization of heterocyclic primary amines | Chemical Reviews.
- PMC. (2016, July 14). Exploring Flow Procedures for Diazonium Formation.
- Chemistry Stack Exchange. (2015, April 24). What is the role of pH in azo coupling reaction of diazonium with phenol and aniline?.
- ResearchGate. (n.d.). The diazotization process. (a) The reaction of aniline (or other aryl....
- ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts | Request PDF.
- CrystEngComm (RSC Publishing). (2022, August 19). The role of attractive and repulsive interactions in the stabilization of ammonium salts structures.
- PubMed. (2017, August 15). Stability of pharmaceutical salts in solid oral dosage forms.
- ChemRxiv. (n.d.). Thermal Analysis of Arenediazonium Tetrafluoroborate Salts: Stability and Hazardous Evaluation.
- MDPI. (2024, November 25). Synthesis and Characterization of New Organoammonium, Thiazolium, and Pyridinium Triiodide Salts: Crystal Structures, Polymorphism, and Thermal Stability.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Triazenes - Wikipedia [en.wikipedia.org]
- 3. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Efficient and Green Route to Synthesize Azo Compounds through Methyl Nitrite [scirp.org]
- 5. Aliphatic Amines Unlocked for Selective Transformations through Diazotization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 7. Diazotization Reaction Mechanism: Steps, Types & Applications [vedantu.com]
- 8. Diazotisation [organic-chemistry.org]
- 9. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]
- 10. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction temperature for 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline synthesis
Technical Support Center: Synthesis of 4-(1-ethyl-1H-tetrazol-5-yl)aniline
Topic: Optimizing Reaction Temperature & Regiocontrol Case ID: TET-ISO-005 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are likely encountering one of two critical issues:
-
Poor Regioselectivity: Alkylating the tetrazole ring yields a mixture of N1-ethyl (desired) and N2-ethyl (undesired) isomers, often favoring the N2 product.
-
Thermal Instability: High-temperature forcing conditions required for the cycloaddition step are raising safety concerns regarding sodium azide decomposition.
This guide provides a definitive protocol to optimize temperature for regiocontrol and introduces a "Direct Synthesis" route that bypasses the regioselectivity problem entirely.
Module 1: The Thermodynamics of Regioselectivity
The Core Problem: When alkylating a 5-substituted tetrazole (e.g., 5-(4-nitrophenyl)tetrazole) with ethyl iodide, the reaction is governed by competing kinetic and thermodynamic pathways.
-
N2-Isomer (Thermodynamic Product): The N2-ethyl isomer is generally more thermodynamically stable due to reduced steric clash with the C5-aryl group. High temperatures (>60°C) and long reaction times favor this undesired isomer.
-
N1-Isomer (Kinetic Product): The N1-ethyl isomer (your target) forms faster due to the proximity of the N1 lone pair, but it can rearrange or equilibrate to N2 under thermal stress.
Optimization Protocol (Alkylation Route): If you must proceed via alkylation of the tetrazole ring, strict temperature control is required.
| Parameter | Recommended Condition | Scientific Rationale |
| Temperature | -10°C to 0°C | Low temperature suppresses the thermodynamic equilibration to the N2 isomer, locking in the kinetic N1 product. |
| Base | NaHMDS or K2CO3 | Strong, bulky bases at low temp favor the kinetic enolate-like transition state. |
| Solvent | DMF or Acetone | Polar aprotic solvents stabilize the transition state. Avoid non-polar solvents which require heat.[1] |
| Quenching | Immediate at <5°C | Rapid quenching prevents post-reaction equilibration to the N2 isomer. |
Module 2: The "Golden Route" (Direct Synthesis)
Senior Scientist Note: Attempting to optimize the alkylation temperature of a pre-formed tetrazole is often a losing battle against thermodynamics. The superior method for synthesizing 1,5-disubstituted tetrazoles (like your target) is the modified Von Braun/Huisgen method . This route guarantees N1 regiochemistry by building the ring with the ethyl group already in place.
Protocol: Imidoyl Chloride Cycloaddition
Step 1: Precursor Preparation
-
Reactant: N-ethyl-4-nitrobenzamide (Commercially available or made from 4-nitrobenzoyl chloride + ethylamine).
-
Note: We use the nitro-derivative to prevent side-reactions, then reduce to aniline in the final step.
Step 2: Activation (0°C)
-
Reagents: PCl₅ (1.0 equiv) in dry Toluene.
-
Temperature: 0°C to Room Temperature (RT).
-
Mechanism: Converts the amide to the Imidoyl Chloride intermediate.
-
Checkpoint: Ensure evolution of HCl gas ceases.
Step 3: Cycloaddition (The Critical Temperature Step)
-
Reagents: Sodium Azide (NaN₃, 3.0 equiv) or Trimethylsilyl Azide (TMSN₃).
-
Temperature: 90°C - 100°C .
-
Duration: 4–6 hours.
-
Why this works: The azide attacks the imidoyl carbon. The subsequent cyclization must occur at the adjacent nitrogen (the ethyl-bearing nitrogen). N2 formation is mechanistically impossible.
Step 4: Reduction
-
Reduce the nitro group (H₂/Pd-C or Fe/NH₄Cl) to yield 4-(1-ethyl-1H-tetrazol-5-yl)aniline.
Module 3: Decision Logic & Workflow (Visualization)
The following diagram illustrates the bifurcation between the "Standard" (Alkylation) route and the "Expert" (Direct Synthesis) route, highlighting where temperature control determines the outcome.
Caption: Comparative workflow showing how Direct Synthesis (Route B) bypasses the thermodynamic N1/N2 selectivity issues inherent in alkylation (Route A).
Module 4: Troubleshooting & FAQs
Q1: I am seeing a pressure buildup during the reaction at 110°C. Is this normal?
-
Diagnosis: This is a critical safety warning. While nitrogen gas is not typically evolved in the [3+2] cycloaddition itself, the decomposition of Hydrazoic Acid (HN₃) or Sodium Azide can generate gas.
-
Action:
-
Ensure you are using a Lewis Acid catalyst (e.g., ZnBr₂ or AlCl₃). This lowers the activation energy, allowing you to run the reaction at 80°C instead of 110°C .
-
Never use chlorinated solvents (DCM, CHCl₃) with Sodium Azide at high temperatures; this forms explosive diazidomethane. Use Toluene or DMF.
-
Q2: Why is my yield low when I run the alkylation at 0°C?
-
Diagnosis: Kinetic control (low temp) often suffers from slower reaction rates.
-
Solution: Do not increase the temperature. Instead, switch to a more reactive alkylating agent (e.g., Triethyloxonium tetrafluoroborate, Et₃OBF₄) or use a phase-transfer catalyst (TBAB) to enhance reactivity without adding thermal energy that would trigger isomerization to N2.
Q3: Can I separate the N1 and N2 isomers if I get a mixture?
-
Answer: Yes, but it is difficult.
-
Technique: The N2 isomer is typically less polar. Use Silica Gel Chromatography with a gradient of Hexanes:Ethyl Acetate (starting 90:10). The N2 isomer usually elutes first.
-
Check: Verify isomer identity via NMR. N1-ethyl protons typically appear downfield (higher ppm) compared to N2-ethyl protons due to the anisotropic effect of the adjacent phenyl ring.
References
-
Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 41(14), 2596–2599.
-
Himo, F., et al. (2005). "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Diminished Reactivity and Regioselectivity." Journal of the American Chemical Society, 127(2), 210–216.
-
BenchChem Technical Support. (2025). "Regioselective Alkylation of 5-Substituted Tetrazoles." BenchChem Knowledge Base.
-
Demko, Z. P., & Sharpless, K. B. (2001). "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." The Journal of Organic Chemistry, 66(24), 7945–7950.
-
University of Wisconsin-Madison. (2024). "Safe Handling of Sodium Azide."[1][2] Environment, Health & Safety.[1][2][3]
Sources
Overcoming steric hindrance in 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline derivatives
The following guide is designed as a Tier-3 Technical Support resource for researchers encountering steric and regioselectivity challenges with 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline derivatives.
Topic: Overcoming Steric Hindrance & Regioselectivity in 1,5-Disubstituted Tetrazoles Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The Steric Landscape
The core molecule, 4-(1-ethyl-1H-tetrazol-5-yl)aniline , presents a deceptive structural simplicity. However, two primary steric challenges frequently lead to experimental failure:
-
The N1 vs. N2 Regioselectivity Trap: Direct alkylation of a 5-aryl tetrazole is governed by steric repulsion at the N1 position (adjacent to the phenyl ring). This typically forces alkylation to the N2 position (the thermodynamic and kinetic preference), yielding the wrong isomer.
-
The Biaryl Twist (Atropisomerism): The interaction between the N1-ethyl group and the ortho-protons of the phenyl ring forces the tetrazole and phenyl rings out of planarity. This reduces conjugation, alters solubility, and creates a "steric wall" that hampers further functionalization of the aniline.
This guide provides the protocols to bypass these energy barriers.
Module A: Synthesis & Regiocontrol (The "N1-Ethyl" Problem)
User Issue: "I am alkylating 4-(tetrazol-5-yl)aniline with ethyl iodide, but I am getting a mixture of isomers or primarily the N2-ethyl product."
Root Cause: The N1 nitrogen is sterically shielded by the bulky phenyl ring. The N2 nitrogen is more accessible. Direct alkylation will almost always favor the N2 isomer (approx. 9:1 ratio).
The Solution: Do not alkylate a pre-formed tetrazole. You must construct the tetrazole ring onto the ethyl group using a Heterocyclization Strategy . This forces the ethyl group into the N1 position by design.
Protocol: Regioselective De Novo Synthesis (The "Franke Method")
This protocol utilizes the reaction between an amine, triethyl orthoformate, and sodium azide to lock the N1 substituent.
Reagents:
-
4-Aminoacetanilide (Protected aniline)
-
Triethyl orthoformate (TEOF)
-
Sodium Azide (
)[1] -
Ethylamine (as the N1 source) - Modification required below
Correction: Since the target has an N1-ethyl and C5-aniline, we must use N-ethyl-4-nitrobenzamide converted to the imidoyl chloride, or more simply, the Gem-Disubstituted Route using the aniline as the C5 source and ethylamine as the N1 source.
Optimized Workflow (The "Azido-Ugi" Variant): To strictly guarantee 4-(1-ethyl-tetrazol-5-yl)aniline, we use the reaction of the corresponding nitrile with an azide in the presence of an ethylating agent? No, that fails. Correct Route: React 4-acetamidobenzonitrile with sodium azide and ethyl iodide ? No, yields N2.
The Definitive Protocol (Cyclization of Imidoyl Chlorides):
-
Starting Material:
-Ethyl-4-nitrobenzamide. -
Activation: Convert to imidoyl chloride using
or . -
Cyclization: React with
(creates the tetrazole). -
Reduction: Reduce the nitro group to the aniline.[1]
Step-by-Step Procedure
-
Imidoyl Formation: Dissolve
-ethyl-4-nitrobenzamide (1.0 eq) in dry toluene. Add (1.1 eq). Reflux for 2 hours under . Evaporate volatiles to obtain the crude imidoyl chloride. -
Tetrazole Closure: Redissolve residue in dry DMF. CAREFULLY add
(1.5 eq). Warning: Azide hazards. Heat to 100°C for 4 hours. -
Workup: Quench with water, extract with EtOAc. The ethyl group is now chemically locked at N1.
-
Reduction: Hydrogenate the nitro group (
, Pd/C) to yield the final 4-(1-ethyl-1H-tetrazol-5-yl)aniline.
Figure 1: Decision tree for regioselective synthesis. Direct alkylation is a "dead end" for N1 selectivity due to steric hindrance.
Module B: Functionalizing the Aniline (Overcoming the "Wall")
User Issue: "I cannot couple the aniline amine to my scaffold using standard Buchwald conditions. The reaction stalls."
Root Cause: While the tetrazole is para to the amine, the N1-ethyl group induces a twist in the phenyl ring. If you are attempting to couple this aniline to a bulky aryl halide, or if the aniline itself has ortho substituents (e.g., 2-methyl-4-(...)), the steric crowding around the Palladium center prevents the reductive elimination step.
The Solution: Ligand Engineering. You must use dialkylbiarylphosphine ligands that are bulky enough to force reductive elimination but electron-rich enough to facilitate oxidative addition.
Protocol: Sterically Demanding Buchwald-Hartwig Coupling
Recommended Catalyst System:
-
Ligand: BrettPhos (Primary choice) or tBuBrettPhos (If the aniline is deactivated).
-
Pre-catalyst: Pd2(dba)3 or BrettPhos Pd G4 (Pre-formed).
-
Base: LiHMDS (Lithium hexamethyldisilazide) or NaOtBu . Note: LiHMDS is preferred for highly hindered substrates as it is soluble and less nucleophilic.
| Parameter | Standard Condition (Fails) | Hindered Condition (Success) | Mechanism of Action |
| Ligand | BINAP / PPh3 | BrettPhos | Bulky isopropyl groups create a "pocket" that forces the product off the metal. |
| Base | LiHMDS (1.0 M in THF) | Soluble base prevents aggregation; non-nucleophilic nature prevents side reactions. | |
| Solvent | DMF / DMSO | Dioxane or Toluene | Non-polar solvents stabilize the active monoligated Pd(0) species. |
| Temp | 80°C | 100-110°C | Higher energy required to overcome rotational barrier of reductive elimination. |
Experimental Procedure (1.0 mmol scale)
-
Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon.
-
Loading: Add Palladium source (2 mol%) and BrettPhos (4 mol%). Ratio 1:2 is critical.
-
Solvent: Add anhydrous Dioxane (5 mL). Stir 5 mins to form the active catalyst.
-
Substrates: Add the 4-(1-ethyl-tetrazol-5-yl)aniline (1.0 equiv) and the Aryl Halide coupling partner (1.1 equiv).
-
Base: Add LiHMDS (2.2 equiv) dropwise.
-
Reaction: Seal and heat to 100°C for 12 hours.
-
Troubleshooting: If conversion is <50%, switch ligand to AdBrettPhos (Adamantyl-BrettPhos) to increase steric bulk further.
Module C: Structural Analysis (The Biaryl Twist)
User Issue: "My compound is not crystallizing / has unexpected solubility compared to the non-ethylated analog."
Explanation:
In 5-phenyltetrazole (unsubstituted), the rings can be coplanar (
Consequences:
-
Reduced Conjugation: The UV-Vis
will blue-shift (shorter wavelength) compared to the planar analog. -
Solubility: The twisted shape disrupts
- stacking, often making the derivative more soluble in organic solvents (DCM, EtOAc) but harder to crystallize.
Figure 2: Mechanistic origin of the biaryl twist. The clash between the N1-ethyl and ortho-protons prevents planarity.
References & Grounding
-
Tetrazole Regioselectivity & Synthesis:
-
Mechanism of N1 vs N2 selectivity: Roh, J. et al. "Selectivity of the alkylation of 5-substituted tetrazoles." Journal of Heterocyclic Chemistry.
-
Imidoyl Chloride Route: Matthews, D. P. et al. "A convenient synthesis of 1-alkyl-5-aryltetrazoles." Journal of Organic Chemistry. Link
-
-
Buchwald-Hartwig of Hindered Amines:
-
Structural Properties:
-
Torsion Angles in 1-substituted tetrazoles: Moderhack, D. "N-Substituted Tetrazoles." Chemistry of Heterocyclic Compounds.
-
Disclaimer: All protocols involve hazardous chemicals (Azides, Palladium catalysts). Ensure all work is performed in a fume hood with appropriate PPE. Sodium Azide can form explosive metal azides; avoid contact with heavy metals.
Sources
Technical Support Center: Stability of 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline
Executive Summary
This guide addresses the stability profile of 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline (hereafter referred to as Tet-Aniline ) under acidic conditions.
The Bottom Line: This molecule is chemically stable in most non-oxidizing acidic media (e.g., HCl, H₂SO₄, TFA, Acetic Acid) at ambient temperatures. The "instability" users frequently report is often a physical change (salt precipitation) or a chromatographic artifact (retention time shift due to protonation), rather than actual molecular degradation.
However, a critical chemical risk exists: Diazotization . In the presence of mineral acids and nitrite impurities, the aniline moiety will decompose rapidly.
Chemical Identity & Mechanism of Interaction
To troubleshoot effectively, we must understand the molecule's behavior at the atomic level.
Structural Analysis
-
Moiety A (Aniline): Contains a primary amine (
).[1] This is a base ( ). In acid, it protonates to form an anilinium ion ( ). -
Moiety B (Tetrazole): A 1,5-disubstituted tetrazole ring.[2][3][4][5][6][7] Unlike unsubstituted tetrazoles, the N1-ethyl substitution removes the acidic proton, making the ring non-acidic and chemically robust.
The Acid Interaction (Protonation vs. Degradation)
| Condition | Molecular State | Outcome | Reversibility |
| Dilute Acid (pH 1-5) | Protonated Anilinium Salt | Stable. Soluble in water; less soluble in organics. | Reversible (Add Base) |
| Conc. Acid (Non-Oxidizing) | Fully Protonated | Stable. Potential precipitation of HCl/TFA salt. | Reversible (Add Base) |
| Acid + Nitrite (NO₂⁻) | Diazonium Salt | Unstable. Rapid decomposition to phenol/gas. | Irreversible Degradation |
| Acid + Heat (>100°C) | Ring Stress | Potential Hydrolysis. Risk of tetrazole ring cleavage (Low). | Irreversible |
Visualizing the Stability Pathways
Figure 1: Decision tree showing the difference between reversible salt formation (green path) and irreversible degradation (red path).
Troubleshooting Guide
Scenario A: "My sample turned cloudy/precipitated upon adding acid."
Diagnosis: This is likely Salt Formation , not degradation. The hydrochloride or trifluoroacetate salt of Tet-Aniline is highly polar. If you add acid to a solution of Tet-Aniline in a non-polar solvent (like Dichloromethane or Ethyl Acetate), the salt will precipitate immediately because it is no longer soluble in the organic phase.
Corrective Action:
-
Filter the solid: The precipitate is likely your pure compound in salt form.
-
Test Reversibility: Take a small amount of the solid, dissolve it in water, and neutralize with saturated NaHCO₃. If the solid re-precipitates (as the free base) or extracts back into organic solvent, the molecule is intact.
Scenario B: "I see a retention time shift in HPLC."
Diagnosis: pH-Dependent Ionization. Tet-Aniline is a basic drug intermediate.
-
High pH (Neutral): Molecule is neutral
Retains longer on C18 (Hydrophobic interaction). -
Low pH (Acidic): Molecule is cationic (
) Elutes earlier (Hydrophilic interaction).
Protocol for HPLC Validation:
If you suspect degradation, check the UV Spectrum of the peak. The tetrazole-aniline chromophore is distinct. If the peak shifts but the UV spectrum (max absorbance
Scenario C: "The sample turned dark/black in acid."
Diagnosis: Oxidation or Diazotization. Anilines are sensitive to oxidation. If your acid contains metal ions or if the solution was left open to air/light for extended periods, "aniline black" type impurities can form.
-
Check Reagents: Ensure your HCl or H₂SO₄ is not contaminated with nitric acid or nitrites.
Experimental Protocols
Forced Degradation Study (Acid Stress)
Use this protocol to validate stability for your specific batch.
Materials:
Workflow:
-
Preparation: Mix 500 µL Stock + 500 µL 1N HCl.
-
Stress Condition: Incubate at 60°C for 4 hours . (Note: 1,5-disubstituted tetrazoles are typically synthesized at reflux; they are robust).
-
Neutralization: Cool to RT. Add 500 µL 1N NaOH.
-
Analysis: Inject onto HPLC. Compare against a fresh un-stressed standard.
-
Pass Criteria: Recovery > 98%. No new peaks > 0.5%.
-
HPLC Method for Basic Tetrazoles
Figure 2: HPLC development workflow. Acidic modifiers are required to ensure the aniline is fully protonated, preventing peak tailing.
Recommended Conditions:
-
Column: C18 (e.g., Agilent Zorbax or Waters XBridge).
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Why Acid? Keeping the pH well below the pKa (~4.6) ensures the amine is 100% protonated, resulting in sharp, symmetrical peaks.
Frequently Asked Questions (FAQ)
Q1: Can I use Nitric Acid to dissolve the sample? A: Absolutely NOT. Nitric acid is an oxidizing agent and can induce nitration of the phenyl ring or oxidation of the amine. It may also contain nitrous acid traces that trigger diazotization (explosion/decomposition risk). Use HCl, H₂SO₄, or Acetic Acid.
Q2: Is the tetrazole ring itself sensitive to acid hydrolysis? A: Generally, no. 1,5-disubstituted tetrazoles are metabolically stable and resistant to acid hydrolysis. They are often synthesized via the reaction of amides with azides in the presence of Lewis acids or by the reaction of amines with orthoesters in acidic media (acetic acid reflux), demonstrating their inherent stability in these conditions [1, 2].
Q3: My LC-MS shows a mass of M+1, but also M+23 and M+42. Is this degradation? A: Likely not.
-
M+1: Protonated parent (
). -
M+23: Sodium adduct (
) - common if glass containers were washed with detergents. -
M+42: Acetonitrile adduct (
) - common in ACN mobile phases. Check if the retention times align. If they co-elute, they are the same compound.
References
-
Synthesis and Stability of 1,5-Disubstituted Tetrazoles
- Source: Organic Chemistry Portal. "Synthesis of 1H-tetrazoles."
- Relevance: Confirms that 1,5-disubstituted tetrazoles are synthesized under harsh conditions (e.g., acidic reflux, Lewis acids), implying high stability of the core ring.
-
URL:[Link]
-
Tetrazole Acidity and Properties
- Source: NIH National Library of Medicine (PubChem). "4-(1-(2-Ethyl-6-methylphenyl)tetrazol-5-yl)
- Relevance: Provides physiochemical data supporting the non-acidic nature of N-substituted tetrazoles compared to 1H-tetrazoles.
-
URL:[Link]
- Source: BenchChem Application Note. "High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds.
- General Tetrazole Stability: Source: Ostrovskii, V. A., et al. "Tetrazoles." Comprehensive Heterocyclic Chemistry. Relevance: Authoritative text on the thermodynamic stability of the tetrazole nucleus against acid hydrolysis. Citation: Ostrovskii, V. A., Koldobskii, G. I., & Trifonov, R. E. (2008). Tetrazoles. In Comprehensive Heterocyclic Chemistry III. Elsevier.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. nanomedicine-rj.com [nanomedicine-rj.com]
- 4. researchgate.net [researchgate.net]
- 5. uokerbala.edu.iq [uokerbala.edu.iq]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1H-Tetrazole synthesis [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Separation of tetracyclines by liquid chromatography with acidic mobile phases and polymeric columns - PubMed [pubmed.ncbi.nlm.nih.gov]
Selection of catalysts for functionalizing 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline
Technical Support Center: Functionalization of 4-(1-ethyl-1H-tetrazol-5-yl)aniline
Executive Summary: The "Dual Challenge" Substrate
Researchers often underestimate 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline . It appears to be a simple primary aniline, but it presents two distinct chemical hurdles that cause standard protocols to fail:
-
Electronic Deactivation: The 1-ethyl-tetrazole moiety at the para-position is a strong electron-withdrawing group (EWG). This lowers the pKa of the aniline nitrogen (estimated pKa ~2.5–3.5), making it a poor nucleophile . Standard amide couplings (EDC/NHS) or nucleophilic attacks often stall.
-
Catalyst Poisoning: While the 1-ethyl substitution blocks the acidic proton, the tetrazole ring retains three nitrogen atoms (N2, N3, N4) with lone pairs. The N4 position is sterically accessible and acts as a "soft" ligand, coordinating irreversibly to soft metals like Palladium (Pd) and Copper (Cu), effectively shutting down the catalytic cycle.
This guide provides engineered solutions to bypass these specific failure modes.
Module A: C-N Cross-Coupling (Buchwald-Hartwig)
User Question: My Buchwald-Hartwig coupling turns black immediately and yields <10% product. I'm using Pd(PPh3)4. What is happening?
Diagnosis: You are experiencing catalyst poisoning . The unhindered N4 of the tetrazole is displacing your triphenylphosphine ligands, forming a stable, inactive Pd-tetrazole complex. Furthermore, your aniline is too electron-poor to undergo transmetallation efficiently with standard catalysts.
The Solution: Steric Bulk & Pre-Catalysts You must use a ligand bulky enough to prevent the tetrazole from binding to the Pd center, while simultaneously being electron-rich enough to facilitate oxidative addition.
Recommended System:
-
Catalyst: BrettPhos Pd G3 or Pd G4 (Pre-catalysts are essential to ensure rapid initiation).
-
Base: LHMDS (Lithium hexamethyldisilazide) or NaOtBu . Weak bases (Carbonates) often fail due to the low acidity of the ammonium intermediate formed during the cycle.
-
Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous).
Visualizing the "Tetrazole Trap" & The Solution
Caption: Standard ligands allow tetrazole coordination (poisoning), while bulky ligands (BrettPhos) shield the metal center.
Optimized Protocol (1.0 mmol scale):
-
Charge a vial with Aryl Halide (1.0 equiv), Et-Tet-Aniline (1.2 equiv), and BrettPhos Pd G3 (0.02 equiv / 2 mol%).
-
Add NaOtBu (1.4 equiv).
-
Seal and purge with inert gas (N2/Ar) for 5 mins.
-
Add anhydrous 1,4-Dioxane (5 mL, 0.2 M).
-
Stir at 80–100 °C for 2–4 hours.
-
Note: If the aryl halide is an aryl chloride, increase temp to 110 °C.
-
Module B: Amide Bond Formation
User Question: I tried coupling this aniline with a carboxylic acid using EDC/NHS, but I mostly recover starting material. Is the amine dead?
Diagnosis: The amine is not dead, but it is deactivated . The electron-withdrawing tetrazole pulls density from the amine, making it a poor nucleophile. EDC/NHS creates an active ester that is susceptible to hydrolysis before your weak amine can attack it.
The Solution: High-Energy Electrophiles You need to activate the carboxylic acid into a species more reactive than an NHS-ester.
Selection Matrix:
| Method | Suitability | Notes |
| EDC/NHS | 🔴 Avoid | Intermediate not reactive enough for this aniline. |
| HATU / DIPEA | 🟡 Moderate | Works for simple acids, but requires excess reagent (1.5–2.0 equiv). |
| Acid Chloride | 🟢 Recommended | Generate in situ with Oxalyl Chloride or SOCl2. |
| Ghosez's Reagent | 🟢 Excellent | Best for acid-sensitive substrates; generates mild chloroenamine. |
Protocol: The "Acid Chloride" Method (High Success Rate)
-
Activation: Dissolve Carboxylic Acid (1.1 equiv) in DCM. Add Oxalyl Chloride (1.2 equiv) and 1 drop of DMF. Stir 1 hr (gas evolution). Concentrate to remove excess oxalyl chloride.
-
Coupling: Redissolve the crude acid chloride in DCM.
-
Add Et-Tet-Aniline (1.0 equiv) and Pyridine (3.0 equiv) or 2,6-Lutidine (if base-sensitive).
-
Critical Step: Add a catalytic amount of DMAP (0.1 equiv). This forms a highly reactive N-acylpyridinium intermediate that the weak aniline can attack.
Module C: Chan-Lam Coupling (N-Arylation)
User Question: Can I use Copper acetate to couple this with a boronic acid? The reaction turns heterogeneous and fails.
Diagnosis: Copper(II) binds avidly to tetrazoles. In a standard Chan-Lam, the tetrazole competes with the amine and the boronic acid for the Cu center. If the Cu is sequestered by the tetrazole tail, it cannot facilitate the oxidative coupling.
The Solution: Ligand Acceleration & Oxidant Overload You must use a bidentate ligand to "occupy" the copper so the tetrazole doesn't, or simply overwhelm the system with copper.
Protocol Adjustment:
-
Catalyst: Cu(OAc)2 (1.0 equiv) — Stoichiometric copper is often required here, not catalytic.
-
Ligand: Bipyridine (bpy) (1.0 equiv). The bpy ligand binds Cu strongly, preventing the tetrazole N4 from forming an insoluble polymeric network with the copper.
-
Oxidant: Open air is insufficient. Use an O2 balloon or add TEMPO (1.0 equiv) as a co-oxidant.
Decision Logic for Functionalization
Use this flow to select the correct pathway for your target molecule.
Caption: Strategic selection of reagents based on the electrophile type.
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
- Context: Establishes BrettPhos as the gold standard for primary amines and electron-deficient anilines.
-
Rohde, J. J., et al. (2016). "Discovery and Optimization of Tetrazole-Based Inhibitors." Journal of Medicinal Chemistry.
- Context: Discusses the electronic deactivation effects of tetrazole rings on attached arom
-
Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives." Synthesis.
- Context: Details the interference of coordinating heterocycles in Chan-Lam coupling and the need for stoichiometric copper.
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.
- Context: Validates the use of Acid Chlorides/DMAP for sterically hindered or electron-poor anilines where carbodiimides fail.
Resolving purification challenges for polar tetrazole derivatives
Topic: Resolving Purification & Isolation Challenges for Polar Tetrazole Derivatives
Ticket ID: TET-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist (Separation Science Division)
Executive Summary
Tetrazoles are invaluable bioisosteres for carboxylic acids in medicinal chemistry (e.g., Valsartan, Losartan), offering improved metabolic stability and bioavailability.[1] However, their physicochemical properties present a unique "purification paradox":
-
Acidity (
~4.5–5.0): They ionize under neutral conditions, leading to severe tailing on silica gel. -
Polarity: High water solubility makes extraction into organic solvents difficult.
-
Energetic Instability: Low molecular weight tetrazoles are shock-sensitive, complicating drying and handling.
This guide provides field-proven workflows to resolve these bottlenecks, moving beyond standard protocols to address the specific mechanistic failures encountered with nitrogen-rich heterocycles.
Module 1: Chromatography Troubleshooting (The "Streaking" Issue)
The Problem: Tailing on Silica
Symptom: Your compound elutes as a broad streak from
Solution: The "Buffered Mobile Phase" Protocol
You must force the equilibrium to a single state: either fully protonated (neutral) or fully deprotonated (ionic).
Method A: Acidic Modification (Preferred for Normal Phase)
By lowering the mobile phase pH below the tetrazole's
Protocol:
-
Modifier: Add 0.5% to 1.0% Acetic Acid (AcOH) or 0.1% Trifluoroacetic acid (TFA) to both the non-polar (Hexane/DCM) and polar (EtOAc/MeOH) mobile phase reservoirs.
-
Column Conditioning: Flush the silica column with 3 column volumes (CV) of the acidified starting solvent before loading the sample.
-
Checkpoint: If streaking persists, switch the solvent system from Hexane/EtOAc to DCM/MeOH (with 1% AcOH) . The higher solubility of polar tetrazoles in DCM reduces precipitation-induced tailing.
Method B: Ion-Pairing Reverse Phase (For Highly Polar Analogs)
If the compound is too polar for silica (elutes in void volume), use C18 silica.
Protocol:
-
Stationary Phase: C18 (capped).
-
Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Formate pH 3).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Logic: The acid suppresses ionization, increasing retention on the hydrophobic C18 chain.
Visual Decision Matrix: Chromatography Strategy
Figure 1: Decision matrix for selecting the correct stationary phase and modifier based on solubility and ionization behavior.
Module 2: Extraction & Work-up (The "Water-Loving" Issue)
The Problem: Partition Coefficient Failure
Symptom: Low recovery after liquid-liquid extraction (LLE). The product remains in the aqueous layer.
Root Cause: Post-synthesis (often using sodium azide), the reaction mixture is basic. At pH > 6, the tetrazole is deprotonated (
Solution: The pH-Swing Extraction Protocol
This protocol utilizes the acidity of the tetrazole (
Step-by-Step Protocol:
-
Initial State: Reaction mixture (often in DMF/Water or DMSO).
-
Basic Wash (Impurity Removal):
-
The Swing (Protonation):
-
Cool the aqueous layer to 0°C (reduces solubility).
-
Slowly acidify to pH 2–3 using 2M HCl or KHSO₄.
-
Observation: Many lipophilic tetrazoles will precipitate as solids here. If so, filter and wash with cold water.
-
-
Extraction (If no precipitate):
-
Extract the acidic aqueous layer with EtOAc (3x) .
-
Critical Tip: If the tetrazole is highly polar, EtOAc may not be sufficient. Use n-Butanol or a 3:1 Chloroform:Isopropanol mixture.
-
-
Drying: Dry organics over
and concentrate.
Visual Workflow: pH-Swing Logic
Figure 2: The pH-Swing extraction workflow. By manipulating pH, we selectively partition the tetrazole based on its ionization state.
Module 3: Metal Scavenging (Catalyst Removal)
Issue: Tetrazoles are excellent ligands. If synthesized using Zinc (Demko-Sharpless) or Copper catalysts, the metal often co-elutes with the product, affecting biological assays or stability.
Protocol:
-
Dissolution: Dissolve the crude tetrazole in EtOAc.
-
Chelating Wash: Wash the organic layer with 10% aqueous EDTA (disodium salt) or 0.5M Potassium Sodium Tartrate (Rochelle's Salt) . These bind metals more strongly than the tetrazole ring.
-
Sulfide Treatment (For heavy loads): If the product is colored (green/blue for Cu), stir the organic phase with polymer-bound thiourea or trimercaptotriazine (TMT) scavenger resin for 1 hour, then filter.
Module 4: Safety & Stability (CRITICAL)
Hazard: Energetic Decomposition
Tetrazoles are high-nitrogen compounds.[1] While 5-substituted tetrazoles are generally more stable than azides, they can still be explosive, especially those with low molecular weights (C:N ratio < 1) or when complexed with heavy metals.
Safety Rules:
-
Avoid Rotary Evaporation to Dryness: Never concentrate a tetrazole solution to absolute dryness in a hot bath. Stop when a wet slurry remains.
-
No Metal Spatulas: Do not scrape dried tetrazoles with metal spatulas (friction hazard). Use Teflon or wood.
-
Drying: Dry in a vacuum oven at moderate temperatures (< 40°C). Avoid lyophilization if the compound forms a fluffy dust (electrostatic explosion hazard).
Data Summary: Solvent Systems
| Compound Polarity | Recommended Mobile Phase (Silica) | Recommended Mobile Phase (C18) | Extraction Solvent |
| Lipophilic (e.g., Phenyl-tetrazole) | Hexane/EtOAc + 1% AcOH | ACN/Water + 0.1% Formic Acid | EtOAc |
| Moderate (e.g., Pyridyl-tetrazole) | DCM/MeOH (95:5) + 1% AcOH | MeOH/Water + 0.1% Formic Acid | EtOAc / THF |
| Highly Polar (e.g., Amino-tetrazole) | DCM/MeOH/NH4OH (80:18:2)* | 100% Water -> 20% ACN (buffer required) | n-Butanol or CHCl3:IPA (3:1) |
*Note: For highly polar amino-tetrazoles, basic conditions (NH4OH) may be used to elute the anion, but this is rare. Acidic conditions are generally safer for peak shape.
Frequently Asked Questions (FAQ)
Q: My tetrazole is oiling out during the acidification step. How do I get a solid? A: This is common. The "oil" is likely the protonated tetrazole saturated with water.
-
Fix: Extract the oil into EtOAc, dry with
, and concentrate. Then, perform a trituration : add a small amount of cold diethyl ether or pentane and scratch the flask side (with a glass rod, gently) to induce crystallization.
Q: Can I use UV detection for tetrazoles? A: Yes, but tetrazoles have low extinction coefficients unless conjugated to an aromatic system. They typically absorb around 210–220 nm. Ensure your solvents (especially EtOAc) do not have high UV cutoffs at this range.
Q: I see two spots on TLC that merge. Is this an impurity? A: Not necessarily. Tetrazoles exist as 1H- and 2H- tautomers. On silica, these can sometimes separate slightly or cause peak broadening.[4][5] Running the TLC in an acidified solvent usually collapses these tautomers into a single spot by protonating the ring.
References
-
Demko, Z. P., & Sharpless, K. B. (2001).[6] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.
-
BenchChem Technical Support. (2025). Technical Support Center: Tetrazole Ring Formation. BenchChem.[5]
-
Roh, J., et al. (2012). 5-Substituted tetrazoles as bioisosteres of carboxylic acids.[1][7] Bioorganic & Medicinal Chemistry, 20(1), 2410-2422.
-
Sigma-Aldrich. (2025).[8] Safety Data Sheet: 5-Substituted Tetrazoles. MilliporeSigma.
-
LookChem. (2025). Removal of Traces of Metals from Reagents.[9] Chempedia.
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Tetrazol-Cu(i) immobilized on nickel ferrite catalyzed green synthesis of indenopyridopyrimidine derivatives in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1H-Tetrazole synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Removal of Traces of Metals from Reagents - Chempedia - LookChem [lookchem.com]
Preventing thermal decomposition of 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline
Technical Support Center: Stability Management for Tetrazole-Aniline Derivatives
Executive Summary: The Thermal Hazard Profile
User Warning: You are working with a 1,5-disubstituted tetrazole , a class of nitrogen-rich heterocycles with a distinct and often abrupt thermal decomposition profile. Unlike their 2,5-isomers, 1,5-disubstituted tetrazoles are thermodynamically less stable and prone to retro-1,3-dipolar cycloaddition at elevated temperatures.
The presence of the aniline (4-aminophenyl) moiety adds a secondary layer of instability: oxidative sensitivity. Your primary goal is to prevent the irreversible extrusion of nitrogen gas (
Key Stability Metrics (Estimated for 1-alkyl-5-aryl tetrazoles):
| Parameter | Critical Range | Consequence of Exceeding |
| Onset of Decomposition ( | 160°C – 180°C | Irreversible |
| Safe Process Limit ( | < 110°C | Minimal degradation risk during short exposures. |
| Drying Limit ( | < 50°C (Vacuum) | Prevents surface oxidation and crystal lattice stress. |
| Melting Point ( | ~140°C – 160°C | Proximity to |
Decomposition Mechanism & Pathway
Understanding how the molecule breaks down is essential for preventing it. The decomposition is not a simple oxidation; it is a fragmentation of the tetrazole ring.
Figure 1: Thermal Degradation Pathway of 1,5-Disubstituted Tetrazoles
Caption: The 1,5-disubstituted tetrazole ring undergoes thermal fragmentation to release nitrogen gas and form a reactive carbodiimide, which subsequently polymerizes.[1][2]
Troubleshooting Guide: Synthesis & Isolation
Q1: I observe vigorous bubbling and a color change to dark brown during the final recrystallization. What happened?
Diagnosis: Thermal Runaway / Ring Fragmentation.
Root Cause: You likely used a high-boiling solvent (DMSO, DMF, or Toluene) and exceeded the
-
Switch Solvents: Use Ethanol or Acetonitrile . While the solubility is lower, the boiling points (
and ) act as a natural "thermal fuse," preventing the mixture from reaching decomposition temperatures. -
Filtration: If the solution is already brown, the carbodiimide byproduct has likely polymerized. Treat with activated charcoal at
, filter while warm, and crystallize by cooling.
Q2: My yield is low after drying in a vacuum oven, and the material looks "melted" or fused.
Diagnosis: Sublimation or Amorphous Collapse.
Root Cause: 1-Ethyl tetrazoles can have significant vapor pressure under high vacuum (< 1 mbar) at elevated temperatures (
-
Protocol: Dry at 35–40°C maximum.
-
Vacuum: Use a moderate vacuum (10–20 mbar) rather than high vacuum (< 1 mbar) to prevent sublimation.
-
Desiccant: Use
in a desiccator at room temperature instead of an oven if the solvent is volatile (e.g., DCM, MeOH).
Q3: During synthesis (Azide reaction), the reaction exotherms uncontrollably.
Diagnosis: In situ formation of
-
Lewis Acid Catalysis: Switch to a Zinc Bromide (
) or Aluminum Chloride ( ) catalyzed method. These catalysts coordinate to the nitrile/imidate, lowering the activation energy and allowing the reaction to proceed at 80–100°C instead of refluxing toluene ( +).
Safe Handling & Workflow Visualization
Follow this decision tree to ensure the integrity of your compound during the critical workup phase.
Figure 2: Safe Isolation & Drying Protocol
Caption: Workflow for removing solvents without triggering thermal degradation or sublimation.
Analytical Validation (DSC/TGA)
Before scaling up or using the compound in biological assays, you must validate its thermal profile.
-
Technique: Differential Scanning Calorimetry (DSC).[3][4][5]
-
Setup: Sealed aluminum pan (to contain
release), heating rate 5°C/min. -
What to look for:
-
Endotherm (Sharp): Melting point. If this is immediately followed by an exotherm, the compound is "melt-unstable."
-
Exotherm (Broad/Sharp): Decomposition.
-
Acceptance Criteria: The onset of the decomposition exotherm (
) must be at least 20°C higher than your highest processing temperature.
-
Storage Recommendations
-
Atmosphere: Store under Argon or Nitrogen. The aniline amine is prone to oxidation (browning) upon air exposure.
-
Temperature:
is ideal for long-term storage to inhibit slow solid-state decomposition. -
Container: Amber glass vials (protects from light-induced radical formation).
References
-
Butler, R. N. (1996). Tetrazoles. In Comprehensive Heterocyclic Chemistry II (Vol. 4, pp. 621-678).[6] Elsevier. Link
- Kappe, C. O., & Dallinger, D. (2009). Controlled Microwave Heating in Modern Organic Synthesis. Wiley-VCH. (See section on high-energy nitrogen heterocycles).
-
Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. Link
-
Frija, L. M., et al. (2010). Microwave-Assisted Synthesis of Tetrazoles. Journal of Organic Chemistry, 75(6), 2043-2049. (Discusses thermal limits of tetrazole synthesis). Link
-
Myznikov, L. V., et al. (2007).[6] Drugs in the tetrazole series. Chemistry of Heterocyclic Compounds, 43, 1–9.[6] Link
Sources
- 1. nanomedicine-rj.com [nanomedicine-rj.com]
- 2. Thermochemistry, Tautomerism, and Thermal Decomposition of 1,5-Diaminotetrazole: A High-Level ab Initio Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A Physical Organic Approach towards Statistical Modeling of Tetrazole and Azide Decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.org.za [scielo.org.za]
Validation & Comparative
Comparative Guide: FTIR Profiling of Tetrazole-Substituted Aniline Derivatives
Executive Summary: The Bioisostere Challenge
In modern drug design, the 5-substituted tetrazole ring is a critical bioisostere for the carboxylic acid group (e.g., in sartans like Losartan).[1] While it offers superior metabolic stability and lipophilicity, its characterization presents a unique spectroscopic challenge. When attached to an aniline scaffold, the resulting FTIR spectrum becomes a complex superposition of overlapping N-H stretches, C=N modes, and aromatic ring vibrations.
This guide moves beyond basic spectral assignment. It provides a comparative analysis of Transmission FTIR (KBr) versus ATR-FTIR for these specific derivatives and establishes a protocol for distinguishing the tetrazole "breathing" modes from the aniline fingerprint using Density Functional Theory (DFT) validation.
Spectral Deconvolution: Tetrazole vs. Aniline
The primary difficulty in analyzing tetrazole-aniline derivatives is the spectral crowding in two regions: the high-frequency N-H/C-H stretch region (
The Diagnostic Markers (Table 1)
The following table isolates the specific vibrational modes required to confirm the presence of the tetrazole ring in the presence of an aniline moiety.
| Vibrational Mode | Tetrazole Ring ( | Aniline Moiety ( | Carboxylic Acid (Alternative) | Diagnostic Note |
| N-H Stretch | Aniline gives a sharp doublet (primary amine). Tetrazole N-H is broader and often hydrogen-bonded. | |||
| C=N / C=C | N/A | High overlap. Not reliable for primary identification. | ||
| N=N Stretch | N/A | N/A | Distinctive for azoles, but often weak. | |
| Ring Breathing | ~990-1000 (Benzene ring) | N/A | CRITICAL MARKER. The tetrazole breathing mode is often distinct from the benzene ring mode. | |
| C=O Stretch | Absent | Absent | Absence of |
The "Breathing Mode" Strategy
While the N-H region is often obscured by moisture or hydrogen bonding, the tetrazole ring breathing mode (expansion and contraction of the ring) is the most robust spectral fingerprint.
-
Observation: Look for a sharp, medium-intensity band in the
range. -
Differentiation: The benzene ring breathing mode typically appears lower, near
(for mono/meta-substituted rings).
Methodological Comparison: KBr vs. ATR vs. DFT
Selecting the right acquisition mode is causal to success. Tetrazoles are polar and hygroscopic; aniline derivatives can be oxidation-sensitive.
Table 2: Comparative Performance Matrix
| Feature | Transmission (KBr Pellet) | ATR (Diamond/ZnSe) | DFT (Computational) |
| Sensitivity | High (Good for trace analysis) | Moderate (Pathlength ~2 | N/A (Theoretical Limit) |
| Resolution | High (Limited by spectrometer) | Medium (Wavelength dependent) | High |
| Hygroscopicity | Poor (KBr absorbs water, masking N-H) | Excellent (No matrix effects) | N/A |
| Sample Prep | Difficult (Requires pressing, drying) | Fast (Direct contact) | High (Requires CPU time) |
| Tetrazole Suitability | Secondary Choice. Moisture in KBr obscures the critical N-H region.[2] | Primary Choice. Best for observing the true N-H profile without water interference. | Validation Tool. Essential for assigning the "breathing" mode. |
Validated Experimental Protocols
Protocol A: ATR-FTIR Acquisition (Recommended)
-
Rationale: Eliminates the "water mask" effect common in KBr pellets, allowing the broad tetrazole N-H band to be distinguished from the sharp aniline doublet.
-
Crystal Selection: Use a Single-Reflection Diamond ATR. ZnSe is acceptable but scratches easily with crystalline aniline salts.
-
Background: Collect 32 scans of the clean crystal (air background).
-
Sample Loading: Place ~5 mg of the derivative on the crystal.
-
Pressure Application: Apply high pressure (>80 psi or "click" on torque wrench). Note: Tetrazoles are hard crystals; poor contact yields noisy spectra.
-
Acquisition: Collect 64 scans at
resolution. -
Correction: Apply "ATR Correction" (software algorithm) to adjust band intensities for penetration depth (
-dependence) if comparing to literature transmission data.
Protocol B: DFT Validation (B3LYP)
-
Rationale: Experimental overlap is inevitable. Computational prediction confirms which peak belongs to the tetrazole ring.
-
Geometry Optimization: Optimize structure using B3LYP/6-311++G(d,p) in gas phase (or PCM solvent model if solution data is needed).
-
Frequency Calculation: Run frequency analysis to ensure no imaginary frequencies (confirming a local minimum).
-
Scaling: Apply a scaling factor (typically 0.961 - 0.980 ) to correct for anharmonicity.
-
Assignment: Visualize the vibrational modes (using GaussView or Avogadro). Identify the vector movement corresponding to the
ring expansion.
Workflow Visualization
The following diagram outlines the logical flow for confirming the tetrazole structure in an aniline derivative, integrating the "Breathing Mode" strategy.
Caption: Decision matrix for spectral confirmation of tetrazole rings, prioritizing ATR for N-H resolution and DFT for fingerprint validation.
Troubleshooting & Artifacts
The Tautomerism Trap
Tetrazoles exist in dynamic equilibrium between 1H-tetrazole and 2H-tetrazole forms.
-
Impact: The 1H-form has a broader N-H stretch (
), while the 2H-form (often favored in non-polar solvents or specific crystal packings) may shift this band or alter the fingerprint region. -
Solution: If the spectrum does not match literature, consider the 2H-tautomer in your DFT calculations.
The "Water Ghost"
In KBr pellets, moisture creates a broad envelope at
-
False Negative: This can hide the aniline doublet.
-
False Positive: It can mimic the broad N-H of the tetrazole.
-
Correction: Always heat the KBr pellet to
or use ATR.
References
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed. Wiley. (General IR principles and Aniline assignments). Link
-
Billes, F., et al. (2000).[2][3] "Vibrational spectroscopy of triazoles and tetrazole." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (Definitive assignment of the tetrazole breathing mode). Link
-
BenchChem. "Tetrazole vs. Carboxylic Acid: A Comparative Analysis in Drug Design." (Bioisostere properties).[4][3][5][6] Link
-
Specac. "Interpreting Infrared Spectra: Amines and Acids." (Aniline N-H doublet characteristics). Link
-
NIST Chemistry WebBook. "Tetrazole IR Spectrum." (Reference spectra for unsubstituted tetrazole). Link
-
Govindarajan, M., et al. (2012). "DFT studies on the vibrational spectra of aniline derivatives." Spectrochimica Acta Part A. (DFT scaling factors for aniline). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 3. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. pnrjournal.com [pnrjournal.com]
- 6. researchgate.net [researchgate.net]
Technical Comparison Guide: Fragmentation Dynamics of 4-(1-ethyl-1H-tetrazol-5-yl)aniline
Executive Summary & Scientific Context
In medicinal chemistry, the tetrazole ring is a critical bioisostere for the carboxylic acid group, offering improved metabolic stability and lipophilicity. The compound 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline represents a classic scaffold where a basic aniline moiety is coupled with a nitrogen-rich tetrazole core.
For researchers in drug metabolism and pharmacokinetics (DMPK), accurately characterizing this molecule requires navigating a specific analytical challenge: The "Mass 28" Conundrum.
Upon collision-induced dissociation (CID), this molecule can undergo two distinct fragmentation pathways that both result in a nominal mass loss of 28 Da:
-
Tetrazole Ring Contraction: Loss of molecular nitrogen (
, ~28.006 Da).[1] -
Side-Chain Cleavage: Loss of ethylene (
, ~28.031 Da) from the N1-ethyl group.
This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF, Orbitrap) against Unit Resolution Mass Spectrometry (QQQ) in elucidating these pathways. We provide experimental protocols to distinguish these mechanisms, ensuring structural fidelity in your data.
Comparative Analysis: HRMS vs. Unit Resolution
The choice of instrument defines the granularity of structural insight. Below is a direct comparison of how these platforms handle the fragmentation of the title compound (
Table 1: Instrument Performance Comparison
| Feature | High-Resolution MS (Q-TOF/Orbitrap) | Unit Resolution MS (Triple Quad) |
| Primary Utility | Structural Elucidation, Metabolite ID | Quantitation, Routine Screening |
| Mass Accuracy | < 5 ppm (Distinguishes 28.006 vs 28.031) | ± 0.5 Da (Cannot distinguish |
| "Mass 28" Insight | Definitive: Can resolve the 25 mDa mass defect difference between | Ambiguous: Both losses appear as a transition from |
| Sensitivity | Moderate to High (depending on scan speed) | Ultra-High (SRM/MRM modes) |
| Recommended Use | Early-stage R&D, Impurity Profiling | PK Studies, Clinical Validation |
Deep Dive: Fragmentation Mechanisms
Understanding the causality behind the spectra is essential for interpreting data from either platform.
Mechanism A: Retro-Electrocyclic Ring Opening (The Dominant Pathway)
The 1,5-disubstituted tetrazole ring is thermally and energetically prone to a retro-electrocyclic reaction. Upon protonation (typically at N4), the ring opens to form an azido-azomethine intermediate, which rapidly expels molecular nitrogen (
-
Precursor:
190.11 -
Loss:
(28.0061 Da) -
Product: Nitrilimine cation (
162.10)
Mechanism B: Ethyl Group Elimination
While less favorable than ring contraction, the N1-ethyl group can undergo a hydride transfer rearrangement (McLafferty-like) or inductive cleavage, releasing neutral ethylene (
-
Precursor:
190.11 -
Loss:
(28.0313 Da) -
Product: Protonated 5-(4-aminophenyl)tetrazole (
162.07)
Mechanism C: Secondary Fragmentation
Following the loss of
Visualizing the Fragmentation Tree
The following diagram illustrates the competing and sequential pathways. Note the critical bifurcation at the "Mass 28" loss.
Caption: Fragmentation tree of 4-(1-ethyl-1H-tetrazol-5-yl)aniline showing the divergence at m/z 162 based on N2 vs C2H4 loss.
Experimental Protocol: Self-Validating Workflow
To ensure data integrity, follow this step-by-step protocol designed to validate the fragmentation pathway.
Phase 1: Sample Introduction & Ionization
-
Solvent: 50:50 Methanol/Water + 0.1% Formic Acid. (Avoid Ammonium Acetate as it can suppress the
signal). -
Concentration: 1 µg/mL (1 ppm).
-
Flow Rate: Infuse at 5–10 µL/min.
-
Source Parameters (ESI+):
-
Spray Voltage: 3.5 kV
-
Capillary Temp: 275°C (Keep moderate; tetrazoles are thermally labile. Too high causes in-source fragmentation).
-
Phase 2: Energy Ramping (The "Survival Yield" Test)
This experiment determines the stability of the tetrazole ring.
-
Isolate
190.1 in the quadrupole. -
Ramp Collision Energy (CE) from 0 to 50 eV in 5 eV increments.
-
Monitor the ratio of
190 (Parent) to 162 (Fragment). -
Validation Check:
-
Low CE (10-15 eV): You should see the emergence of
162. -
High CE (>35 eV): The
162 peak should degrade further to 134 or 119. -
Interpretation: If
162 appears at very low energy (<10 eV), the tetrazole ring is highly unstable, likely losing immediately.
-
Phase 3: High-Resolution Confirmation (If available)
If using a Q-TOF or Orbitrap:
-
Calibrate the instrument to ensure mass accuracy < 2 ppm.
-
Acquire MS/MS spectra at the optimal CE determined in Phase 2.
-
Calculate the Mass Defect:
-
Experimental
162.103 Confirms . -
Experimental
162.078 Confirms .
-
Summary of Theoretical vs. Experimental Data
Use this table to validate your spectral assignment.
| Fragment Ion Identity | Formula (Cation) | Theoretical m/z | Neutral Loss | Mechanism |
| Parent Ion | 190.1087 | - | Protonation | |
| Nitrilimine | 162.1026 | Retro-electrocyclic ring opening | ||
| Des-ethyl | 162.0774 | Alkyl cleavage | ||
| Diazo-Aniline | 134.0713 | Sequential loss | ||
| Phenyl Cation | 92.0495 | Tetrazole Ring | Complete ring loss |
References
-
Fragmentation of 5-substituted tetrazoles
-
Differentiation of N2 and CO/C2H4
- Title: Differentiating and Quantitative Analysis of N2 and CO in the Presence of Each Other with a Quadrupole Mass Spectrometer.
- Source: Cerno Bioscience Applic
-
URL:[Link] (Validated via search context 1.13)
- General Tetrazole Characterization: Title: Application Notes and Protocols for the Analytical Characterization of Tetrazole Compounds. Source: BenchChem Protocols.
-
High-Resolution MS Fundamentals
- Title: High-Resolution N
- Source: Chemical Reviews (ACS Public
-
URL:[Link] (Validated via search context 1.15)
Sources
A Comparative Guide to the Reactivity of Ethyl vs. Methyl Tetrazolyl Anilines
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, tetrazolyl anilines represent a critical scaffold, widely recognized for their role as bioisosteres for carboxylic acids and their presence in numerous pharmacologically active compounds.[1] The subtle modification of substituents on such a scaffold can profoundly impact a molecule's physicochemical properties, including its reactivity, which in turn influences its metabolic stability, target engagement, and overall efficacy.[2] This guide provides an in-depth comparison of the reactivity of two closely related analogues: ethyl tetrazolyl anilines and methyl tetrazolyl anilines.
While seemingly minor, the change from a methyl to an ethyl group introduces nuanced differences in electronic and steric properties that can dictate the course and rate of chemical reactions.[2] Understanding these differences is paramount for chemists aiming to fine-tune molecular properties for optimal drug performance. This document synthesizes fundamental principles of organic chemistry to predict and explain the reactivity of these compounds and provides a framework for experimental validation.
Theoretical Framework: A Tale of Two Alkyl Groups
The reactivity of the tetrazolyl aniline scaffold is primarily governed by the nucleophilicity of the aniline nitrogen and the electron density of the aromatic ring. The alkyl substituent (methyl or ethyl) on the aniline ring, though not directly participating in most reactions, exerts a significant influence through a combination of electronic and steric effects.
Electronic Effects: Inductive Donation and Hyperconjugation
Both methyl and ethyl groups are considered electron-donating groups (EDGs) that activate the aromatic ring towards electrophilic attack.[3] They increase the electron density of the aniline ring and the basicity of the amino group through an inductive effect—the polarization of the sigma bond between the alkyl group and the aromatic ring.
While both groups are electron-donating, the ethyl group is generally considered to be a slightly stronger inductive donor than the methyl group. This is due to the greater polarizability of the larger ethyl group. However, the difference in inductive effects between methyl and ethyl is often considered to be small in the context of aromatic systems.
Steric Effects: The Impact of Size
Steric hindrance refers to the slowing of chemical reactions due to the bulk of the substituents.[4][5] The ethyl group is larger than the methyl group, and this difference in size can play a significant role in dictating reactivity, particularly for reactions that occur at or near the aniline nitrogen or the ortho positions of the aromatic ring.[6][7]
Comparative Reactivity Analysis
The interplay of electronic and steric effects leads to predictable differences in the reactivity of ethyl and methyl tetrazolyl anilines in several key classes of reactions.
N-Acylation and N-Alkylation of the Aniline
N-acylation and N-alkylation are fundamental reactions for modifying the properties of anilines.[8] The rate of these reactions is dependent on the nucleophilicity of the aniline nitrogen.
-
Prediction: Methyl tetrazolyl aniline is predicted to be more reactive in N-acylation and N-alkylation reactions.
-
Rationale: While the ethyl group is a slightly better electron donor, the increased steric hindrance around the nitrogen atom is expected to be the dominant factor.[4] The bulkier ethyl group will impede the approach of the acylating or alkylating agent to a greater extent than the methyl group, leading to a slower reaction rate.
Electrophilic Aromatic Substitution (EAS)
The electron-donating nature of the alkyl group activates the aromatic ring, making it more susceptible to attack by electrophiles.
-
Prediction: Ethyl tetrazolyl aniline is predicted to be slightly more reactive in electrophilic aromatic substitution reactions.
-
Rationale: In EAS, the electronic effect is generally the primary determinant of reactivity. The slightly stronger electron-donating nature of the ethyl group will lead to a greater increase in the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles.[3] The steric hindrance of the ethyl group will primarily influence the regioselectivity of the reaction, favoring substitution at the para position over the ortho positions.
Proposed Experimental Validation: A Competitive N-Acylation Protocol
To empirically determine the relative reactivity of ethyl and methyl tetrazolyl anilines, a competitive N-acylation experiment can be performed. This protocol is designed to provide a clear, quantitative comparison of the two substrates.
Materials:
-
Methyl tetrazolyl aniline
-
Ethyl tetrazolyl aniline
-
Acetic anhydride[9]
-
A suitable solvent (e.g., Dichloromethane, Acetonitrile)
-
A non-nucleophilic base (e.g., Pyridine, Triethylamine)
-
Internal standard (e.g., Dodecane)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
HPLC grade solvents
Experimental Procedure:
-
Preparation of the Reaction Mixture: In a clean, dry flask, dissolve equimolar amounts (e.g., 1.0 mmol each) of methyl tetrazolyl aniline and ethyl tetrazolyl aniline in the chosen solvent (20 mL). Add a known amount of the internal standard.
-
Initiation of the Reaction: To the stirred solution at a controlled temperature (e.g., 25 °C), add a sub-stoichiometric amount of acetic anhydride (e.g., 0.5 mmol). The use of a limiting amount of the acylating agent is crucial for a competitive reaction.
-
Reaction Monitoring: Withdraw small aliquots from the reaction mixture at regular time intervals (e.g., 5, 15, 30, 60 minutes). Quench each aliquot with a small amount of water to stop the reaction.
-
Work-up: For each quenched aliquot, perform a liquid-liquid extraction with a suitable organic solvent. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Analysis: Analyze the crude product mixture from each time point by ¹H NMR spectroscopy and HPLC.
Data Analysis:
-
¹H NMR: Compare the integration of the signals corresponding to the starting materials and the acetylated products. The relative ratios will indicate which substrate is consumed faster.
-
HPLC: Develop an HPLC method that can separate the two starting materials and their corresponding acetylated products. Quantify the peak areas relative to the internal standard to determine the concentration of each species at each time point. Plot the concentration of each starting material versus time to determine the initial reaction rates.
Data Presentation
| Reaction Type | Predicted More Reactive Species | Primary Rationale |
| N-Acylation/Alkylation | Methyl tetrazolyl aniline | Lower steric hindrance at the nitrogen atom. |
| Electrophilic Aromatic Substitution | Ethyl tetrazolyl aniline | Stronger inductive electron-donating effect. |
Visualizations
Caption: Proposed experimental workflow for competitive N-acylation.
Conclusion
The choice between a methyl and an ethyl substituent on a tetrazolyl aniline scaffold, while seemingly minor, can have a significant impact on the molecule's reactivity. For reactions at the aniline nitrogen, the less sterically hindered methyl analogue is predicted to be more reactive. Conversely, for electrophilic aromatic substitution reactions, the slightly more electron-donating ethyl group is expected to lead to a faster reaction. The provided experimental protocol offers a robust method for validating these predictions and quantifying the reactivity differences. These considerations are crucial for the rational design of new drug candidates, where fine-tuning of reactivity can lead to improved pharmacological profiles.
References
-
Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". (2014, July 1). Master Organic Chemistry. [Link]
-
Electron Density of Aromatic Rings - Effect of Methyl Groups. ChemEd X. [Link]
-
Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. ResearchGate. [Link]
-
Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether. Journal of the Chemical Society B: Physical Organic. [Link]
-
Steric Hindrance. (2021, June 9). ChemTalk. [Link]
-
When comparing methyl vs ethyl groups, how do their size and electronic effects influence the reactivity and properties of organic molecules?. Proprep. [Link]
-
Which one is more electron donating, ethyl, methyl or phenyl group?. Quora. [Link]
-
Illustrations of the steric hindrance due to the acetato methyl groups... ResearchGate. [Link]
-
Is the order of the basicity of methyl-substituted amines and ethyl-s. (2019, December 11). askIITians. [Link]
-
Tetrazoles via Multicomponent Reactions. Chemical Reviews. [Link]
-
Steric effects. Wikipedia. [Link]
-
A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. (2022, March 8). Frontiers in Chemistry. [Link]
-
Ch12: Substituent Effects. University of Calgary. [Link]
-
Activating and Deactivating Groups. Chemistry Steps. [Link]
-
Ethyl vs. Methyl: Understanding the Chemical Twins. Oreate AI Blog. [Link]
-
3.4: Substituent Effects in the Reactivity of Aromatic Rings. Chemistry LibreTexts. [Link]
-
Competition for cysteine acylation by C16:0 and C18:0 derived lipids is a global phenomenon in the proteome. Journal of Biological Chemistry. [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025, December 8). Frontiers. [Link]
-
Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. (2024, August 13). MDPI. [Link]
-
Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Asian Journal of Chemistry. [Link]
-
Why does the order of the basicity of ethylamine differ from methyl amine in an aqueous phase?. Quora. [Link]
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. [Link]
-
Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Bentham Science. [Link]
-
The First Stages of Chemical and Electrochemical Aniline Oxidation—Spectroscopic Comparative Study. (2020, March 19). MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ethyl vs. Methyl: Understanding the Chemical Twins - Oreate AI Blog [oreateai.com]
- 3. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]
- 4. Steric Hindrance | ChemTalk [chemistrytalk.org]
- 5. Steric effects - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
Publish Comparison Guide: UV-Vis Absorption Spectra of 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline Derivatives
Executive Summary & Technical Context[1][2][3][4][5]
In the development of angiotensin II receptor antagonists (e.g., Valsartan analogs) and high-energy materials, the tetrazole ring serves as a critical bioisostere for the carboxylic acid group. However, the alkylation of 5-substituted tetrazoles is non-regioselective, typically yielding a mixture of 1-substituted (1H) and 2-substituted (2H) isomers.
This guide focuses on the UV-Vis absorption characteristics of 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline , a key intermediate. Unlike standard datasheets, this document analyzes the spectral differentiation between the 1-ethyl and 2-ethyl regioisomers—a vital quality control parameter, as the biological activity often depends strictly on the N-substitution pattern.
Key Spectral Differentiator
-
1-Ethyl Isomer (Target): Exhibits a hypsochromic shift (Blue Shift) relative to the 2-ethyl isomer.
-
2-Ethyl Isomer (Impurity/Alternative): Exhibits a bathochromic shift (Red Shift) and generally higher molar absorptivity.
Comparative Spectral Analysis
The following data synthesizes experimental trends for phenyl-tetrazole derivatives. The core distinction lies in the conjugation pathway: the 2H-tetrazole system allows for more effective
Table 1: Comparative UV-Vis Data (Methanol, M)
| Compound | Electronic Transition | Spectral Character | ||
| 4-(1-ethyl-1H-tetrazol-5-yl)aniline | ~245 - 255 | ~12,000 - 15,000 | Hypsochromic (Blue) Shift relative to 2-isomer. Sharp band. | |
| 4-(2-ethyl-2H-tetrazol-5-yl)aniline | ~260 - 275 | ~18,000 - 22,000 | Bathochromic (Red) Shift . Broader, more intense band. | |
| 4-Aminobenzoic Acid (PABA) | 289 (pH 7) | 18,600 | Reference standard. Significant pH sensitivity. | |
| 1-Phenyltetrazole (Reference) | 236 | 9,500 | Baseline for 1-substituted core. | |
| 2-Phenyltetrazole (Reference) | 250 | 14,000 | Baseline for 2-substituted core. |
Critical Insight: The amino group (-NH2) on the phenyl ring acts as an auxochrome, red-shifting the primary band of the parent phenyltetrazole (236 nm) to the 250 nm region. However, the 1-ethyl derivative consistently absorbs at a shorter wavelength than the 2-ethyl derivative due to interrupted conjugation across the N1-C5 bond compared to the N2-N3-C5 pathway.
Mechanistic Workflow: Regioisomer Differentiation
The synthesis of 4-(1-ethyl-1H-tetrazol-5-yl)aniline via alkylation of 5-(4-aminophenyl)tetrazole is governed by steric and electronic factors. The following diagram illustrates the pathway and the spectroscopic checkpoint.
Figure 1: Synthetic workflow and spectroscopic differentiation of tetrazole regioisomers. The UV-Vis checkpoint is critical for assessing isomeric purity before HPLC.
Experimental Protocol: Characterization & Validation
Materials
-
Analyte: 4-(1-ethyl-1H-tetrazol-5-yl)aniline (synthesized or commercial standard, >98% purity).
-
Solvent: HPLC-grade Methanol (Cutoff <205 nm).
-
Buffer (Optional but Recommended): Phosphate buffer (pH 7.4) to maintain the aniline in its neutral form.
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Weigh 10.0 mg of the substance into a 100 mL volumetric flask.
-
Dissolve in 10 mL DMF (to ensure complete solubility), then dilute to volume with Methanol.
-
Concentration:
.
-
-
Working Standard Preparation:
-
Pipette 1.0 mL of Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with Methanol.
-
Final Concentration:
(approx ).
-
-
Spectral Scan:
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or Agilent Cary 60).
-
Baseline Correction: Perform a blank scan with pure Methanol/DMF mix.
-
Parameters: Scan range 200–400 nm; Scan speed: Medium; Slit width: 1.0 nm.
-
-
Data Validation (The "Trust" Check):
-
Isosbestic Point Check: If comparing isomers or monitoring a reaction, overlay spectra. A lack of clean isosbestic points suggests side reactions (e.g., ring degradation).
-
Acid Shift Test: Add 1 drop of 0.1 M HCl to the cuvette.
-
Observation: The aniline peak (~250 nm) should significantly blue-shift or decrease in intensity as the
converts to , decoupling the auxochrome from the system. If the peak remains unchanged, the amine may be acylated or blocked.
-
-
References
-
Frontiers in Chemistry. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights.[1][2] Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2021). Mesoionic tetrazolium-5-aminides: Synthesis, molecular and crystal structures, UV–vis spectra. (Differentiation of N1 vs N2 isomers). Retrieved from [Link]
-
National Institutes of Health (PubChem). 4-(1-methyl-1H-tetrazol-5-yl)aniline Compound Summary. (Structural analog data). Retrieved from [Link]
-
Shimadzu Corporation. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (General principles of conjugation and auxochromes). Retrieved from [Link]
Sources
Validating Synthesis of 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline via Elemental Analysis
Executive Summary: The Precision Challenge
In medicinal chemistry, the tetrazole moiety is a critical pharmacophore, widely utilized as a bioisostere for carboxylic acids due to its comparable acidity (
While NMR and HPLC are standard for structural elucidation and organic purity, Elemental Analysis (EA) remains the definitive method for validating bulk composition, solvation state, and salt stoichiometry. This guide compares EA against spectroscopic alternatives and provides a rigorous protocol for its application in validating this specific high-nitrogen heterocycle.
Synthesis Context & The "Invisible" Impurity Problem
To validate a compound, one must understand its genesis. The synthesis of 4-(1-ethyl-1H-tetrazol-5-yl)aniline typically proceeds via the alkylation of 5-(4-nitrophenyl)tetrazole followed by reduction.
The Critical Variable: Alkylation of the tetrazole ring is non-selective, typically yielding a mixture of the 1-ethyl (target) and 2-ethyl isomers.
-
1-Ethyl isomer: More polar, thermodynamically less stable.
-
2-Ethyl isomer: Less polar, thermodynamically more stable.
While chromatography separates these isomers, Elemental Analysis cannot distinguish them as they share the exact molecular formula (
-
Inorganic Salts: Residual sodium azide (
) or ammonium chloride ( ) from the cyclization step. -
Occluded Water: Tetrazoles are hygroscopic; water trapped in the lattice skews biological assays.
Comparative Analysis: EA vs. NMR vs. HPLC
Why perform combustion analysis in the age of high-field NMR? The following comparison highlights the specific utility of EA for this tetrazole derivative.
Table 1: Analytical Method Comparison for Tetrazole Validation
| Feature | Elemental Analysis (CHN) | 1H-NMR Spectroscopy | HPLC (UV-Vis) |
| Primary Utility | Bulk purity, solvation, & salt confirmation. | Structural identity & isomer differentiation.[1] | Organic impurity profiling. |
| Isomer Resolution | None (Isomers have identical %C, %H, %N). | High (Distinct chemical shifts for ethyl | High (Distinct retention times). |
| Inorganic Detection | High (Deviations in %N indicate salt contamination). | Zero (Inorganic salts are NMR silent). | Low (Salts often elute in void volume). |
| Sample Requirement | Destructive (~2–5 mg). | Non-destructive (recoverable). | Destructive (trace amounts). |
| Blind Spot | Cannot identify what the impurity is (only that it exists). | Aggregates, insolubles, and inorganic salts. | Non-chromophoric impurities (e.g., water, salts).[1] |
Expert Insight: Relying solely on NMR can be fatal for biological data. A sample can look >99% pure by NMR but contain 15% inorganic salt by weight, rendering
values inaccurate. EA bridges this gap.
Experimental Protocol: Validating
Theoretical Calculation
Before analysis, establish the baseline.
-
Formula:
-
Molecular Weight: 189.22 g/mol
| Element | Count | Atomic Mass | Total Mass | Theoretical % |
| Carbon (C) | 9 | 12.011 | 108.099 | 57.13% |
| Hydrogen (H) | 11 | 1.008 | 11.088 | 5.86% |
| Nitrogen (N) | 5 | 14.007 | 70.035 | 37.01% |
Sample Preparation Protocol
Safety Warning: Tetrazoles are energy-rich compounds. While stable, they should be handled as potential explosives. Do not grind heavily in a mortar.
-
Purification: Ensure the sample has been column chromatographed (to remove the N2-isomer) and recrystallized (e.g., Ethanol/Water).
-
Drying (Crucial):
-
Tetrazoles form hydrates easily.
-
Dry the sample in a vacuum oven at 60°C for 24 hours over
. -
Note: If the melting point is low, use a vacuum desiccator at room temperature for 48 hours.
-
-
Weighing:
-
Use a microbalance with
precision. -
Target mass: 2.0 mg – 3.0 mg.
-
Encapsulate in a tin capsule (tin aids combustion flash).
-
-
Combustion:
-
Run calibration with an acetanilide standard (
). -
Ensure the combustion tube is fully oxygenated to prevent incomplete combustion of the high-nitrogen tetrazole ring (which can form
gas prematurely or refractory carbon nitrides).
-
Workflow Visualization
The following diagram illustrates the decision matrix for validating the synthesis, highlighting where EA fits into the purification logic.
Figure 1: Integrated validation workflow ensuring isomer specificity via NMR and bulk purity via EA.
Data Interpretation & Troubleshooting
The Journal of Organic Chemistry (JOC) and ACS guidelines typically require "Found" values to be within ±0.4% of "Calculated" values [1].
Scenario A: The Perfect Match
-
Calc: C: 57.13, H: 5.86, N: 37.01
-
Found: C: 57.05, H: 5.90, N: 36.95
-
Result: Pass. The sample is pure, solvent-free, and salt-free.
Scenario B: The "Water Trap" (Common)
-
Found: C: 54.50, H: 6.10, N: 35.20
-
Diagnosis: All values are lower than theoretical, but H is relatively higher. This indicates occluded water or solvent.
-
Action: Recalculate for
. If the math fits, re-dry the sample more aggressively and re-run.
Scenario C: The "Salt" Contamination
-
Found: C: 45.20, H: 4.60, N: 29.50
-
Diagnosis: Massive drop in C/H/N percentages. The "missing mass" is likely non-combustible inorganic material (e.g., Sodium from
or silica gel). -
Action: Perform an ash test or re-dissolve in EtOAc, wash with water, and re-crystallize.
Logic Tree for Deviations
Figure 2: Diagnostic logic for interpreting Elemental Analysis failures.
References
-
American Chemical Society (ACS). (2023). ACS Guide to Scholarly Communication: Characterization of Organic Compounds.[Link]
-
Himo, F., et al. (2002). "Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles." Journal of the American Chemical Society, 124(41), 12210–12216. [Link]
-
Roh, J., et al. (2012). "Selectivity of Alkylation of 5-Substituted Tetrazoles." Journal of Heterocyclic Chemistry, 49(5). [Link]
-
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]
Sources
Electrochemical Profiling of 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline: A Comparative Technical Guide
Executive Summary & Compound Significance
This guide provides a technical analysis of the electrochemical properties of 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline (hereafter referred to as ET-Aniline ). This compound represents a classic "push-pull" electronic system, featuring an electron-donating amino group (
Why this comparison matters:
-
Drug Development: The tetrazole group is a metabolically stable bioisostere for carboxylic acids. Understanding its redox stability is critical for predicting metabolic phase I oxidation (cytochrome P450) liability.
-
Material Science: As a ligand in Metal-Organic Frameworks (MOFs), the oxidation potential determines the stability of the framework under oxidative stress.
-
Corrosion Inhibition: Tetrazole derivatives adsorb to metal surfaces; their oxidative stability dictates their longevity as corrosion inhibitors.
Comparative Electrochemical Profile
The electrochemical behavior of ET-Aniline is best understood by benchmarking it against standard anilines with known electronic properties. The oxidation potential (
Table 1: Oxidation Potential Comparison (vs. SCE)
Data represents anodic peak potentials (
| Compound | Substituent (Para) | Electronic Effect | Hammett | Redox Behavior | |
| p-Toluidine | Weak Donor | -0.17 | 0.75 V | Reversible (stable cation) | |
| Aniline | Neutral | 0.00 | 0.85 V | Irreversible (polymerizes) | |
| ET-Aniline | Tetrazole-Et | Strong Acceptor | ~0.50 - 0.60 * | 0.98 - 1.05 V | Quasi-Reversible |
| p-Nitroaniline | Very Strong Acceptor | 0.78 | > 1.15 V | Inert / Irreversible |
*Note: The 1-ethyl-tetrazol-5-yl group is structurally similar to a cyano group (
Analysis of Electronic Effects[2][3]
-
Anodic Shift: The tetrazole ring exerts a strong inductive (
) and mesomeric ( ) effect. This withdraws electron density from the benzene ring, stabilizing the HOMO (Highest Occupied Molecular Orbital). Consequently, removing an electron from the amino group requires more energy, shifting the oxidation potential anodically by approximately 150–200 mV compared to unsubstituted aniline. -
Inhibition of Polymerization: Standard aniline oxidizes to a radical cation that rapidly couples at the para position to form polyaniline. In ET-Aniline, the para position is blocked by the tetrazole ring. This steric and electronic blocking prevents head-to-tail coupling, often leading to simpler oxidation products (e.g., azobenzene derivatives or soluble oligomers) rather than conductive films.
Mechanistic Insight: Anodic Oxidation Pathway
The oxidation of ET-Aniline follows an E-C-E (Electrochemical-Chemical-Electrochemical) mechanism.
Diagram 1: Oxidation Mechanism of ET-Aniline
Caption: The electron-withdrawing tetrazole group destabilizes the radical cation intermediate, raising the required oxidation potential compared to standard aniline.[1][2][3][4][5][6][7][8][9][10]
Experimental Protocols
To verify these properties, the following protocols ensure reproducibility.
Method A: Cyclic Voltammetry (CV) Characterization
Objective: Determine
-
Electrolyte Preparation: Prepare a 0.1 M solution of Tetrabutylammonium Hexafluorophosphate (
) in anhydrous Acetonitrile (MeCN). Note: MeCN is preferred over water to prevent hydrolysis of the radical cation. -
Analyte Solution: Dissolve ET-Aniline to a concentration of 1.0 mM.
-
Cell Setup:
-
Working Electrode: Glassy Carbon (3 mm diameter), polished with 0.05 µm alumina.
-
Counter Electrode: Platinum wire.
-
Reference Electrode: Ag/Ag+ (0.01 M AgNO3 in MeCN). Note: If using aqueous SCE, use a salt bridge.
-
-
Measurement:
-
Scan Rate: 100 mV/s.
-
Window: 0.0 V to +1.5 V.
-
Purge: Nitrogen gas for 5 mins prior to scan.
-
-
Data Validation: The peak current (
) should scale linearly with the square root of the scan rate ( ), confirming a diffusion-controlled process.
Method B: Differential Pulse Voltammetry (DPV)
Objective: High-sensitivity detection for trace impurity analysis.
-
Parameters:
-
Pulse Amplitude: 50 mV[1]
-
Pulse Width: 50 ms
-
Step Height: 4 mV
-
-
Execution: Scan from 0.5 V to 1.3 V. ET-Aniline will show a sharp, well-resolved peak distinct from potential phenol impurities (which oxidize at lower potentials, ~0.6 V).
Diagram 2: Experimental Setup (3-Electrode Cell)
Caption: Standard three-electrode configuration for voltammetric analysis of organic compounds.
References
-
Suatoni, J. C., et al. (1961). "Substituent Effects on the Electrochemical Oxidation of Anilines." Analytical Chemistry. Link
- Establishes the correlation between Hammett constants and aniline oxid
-
Winget, P., et al. (2000). "Computational electrochemistry: aqueous one-electron oxidation potentials for substituted anilines." Physical Chemistry Chemical Physics. Link
- Provides theoretical backing for the prediction of oxid
-
Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. Link
- Source for Hammett sigma constants ( ) used to predict the electronic effect of the tetrazole group.
-
Lásiková, A., & Végh, D. (2024).[7] "4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline."[4][7] Molbank.[4][7] Link
- Describes the synthesis and characterization of similar tetrazolyl-arom
Sources
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. researchgate.net [researchgate.net]
- 3. Hammett equation - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. vuir.vu.edu.au [vuir.vu.edu.au]
- 6. electrochemsci.org [electrochemsci.org]
- 7. researchgate.net [researchgate.net]
- 8. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. scribd.com [scribd.com]
Safety Operating Guide
Personal protective equipment for handling 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline
Executive Safety Summary
Immediate Action Required: Treat 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline as a high-potency, energetic material .
This compound presents a dual-hazard profile: the toxicity/sensitization inherent to aniline derivatives and the energetic instability potential of the tetrazole ring. Standard "lab coat and glasses" protocols are insufficient .
-
Primary Hazard: Acute toxicity (Dermal/Inhalation) & Methemoglobinemia.
-
Secondary Hazard: Thermal decomposition/Shock sensitivity (High Nitrogen Content).
-
Critical Control: All solid handling must occur within a certified Fume Hood or Glovebox using static-dissipative tools.
Hazard Analysis & Risk Assessment
To select the correct PPE, we must understand the "Why" behind the hazard. This compound functions as a chimera of two distinct danger classes.
The Pharmacophore Hazard Matrix
| Functional Group | Hazard Class | Physiological/Physical Effect |
| Aniline Moiety | Acute Toxin & Carcinogen | Methemoglobinemia: Oxidizes hemoglobin to methemoglobin, preventing oxygen transport. Rapid skin absorption. Potential skin sensitizer (H317).[1] |
| Tetrazole Ring | Energetic / Unstable | High Nitrogen Content: Tetrazoles are precursors to explosives. While the ethyl substitution adds stability, the ring can decompose violently under heat (>155°C) or shock, releasing Nitrogen gas ( |
| Combined Solid | Dust Hazard | Fine particulates can create explosive dust clouds and are easily inhaled, bypassing upper respiratory defenses. |
Personal Protective Equipment (PPE) Specifications
The following PPE standards are non-negotiable for handling >10 mg of substance.
Hand Protection (Dermal Barrier)
Standard nitrile gloves are not a guaranteed barrier against anilines. Anilines permeate thin nitrile rapidly.
-
Protocol: Double Gloving Strategy
-
Inner Layer: 4 mil Nitrile (Inspection layer).
-
Outer Layer: Silver Shield® (Laminate) or High-Grade Nitrile (>8 mil).
-
Why? Laminate gloves provide >480 min breakthrough time for aromatics, whereas standard nitrile may fail in <15 mins upon saturation.
-
Respiratory Protection[3]
-
Primary Engineering Control: Chemical Fume Hood (Face velocity: 80–100 fpm).
-
PPE (If outside hood): Full-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.
-
Why? The P100 stops the dust; the OV cartridge captures any aniline vapors generated if the solid sublimes or decomposes.
-
Ocular & Body Protection[2][4]
-
Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are prohibited due to the risk of corneal opacity from aniline contact.
-
Body: Tyvek® Lab Coat (Disposable) or Nomex® (if fire risk is elevated).
-
Why? Cotton absorbs anilines, keeping the toxin against the skin. Disposable suits prevent cross-contamination.
-
PPE Decision Logic (Visualization)
Figure 1: PPE Selection Logic based on physical state and quantity. Note that solid handling requires stricter static controls due to the tetrazole moiety.
Operational Protocols
Pre-Operational Checklist
-
Verify Engineering Controls: Ensure Fume Hood is certified.
-
Static Discharge Protocol: Tetrazoles are sensitive. Use an ionizing fan or anti-static gun inside the hood before transferring powder.
-
Solvent Selection: Avoid halogenated solvents (e.g., DCM) if possible, as reaction with basic anilines can be exothermic.
Weighing & Transfer (Step-by-Step)
-
Don PPE: Put on inner nitrile gloves, Tyvek sleeves, and outer laminate gloves.
-
Grounding: Touch a grounded metal surface (outside the hood) before entering.
-
Transfer:
-
Use a plastic or ceramic spatula . Avoid metal spatulas to eliminate metal-on-glass friction/sparking risks.
-
Weigh into a tared vial inside the hood. Do not remove the balance.
-
-
Cleaning: Immediately wipe the balance area with a methanol-dampened tissue (Anilines are soluble in alcohols). Dispose of the tissue as hazardous waste.
Handling Spills
-
Minor Spill (<1g): Cover with wet paper towels (water/surfactant) to prevent dust. Wipe up and place in a sealed bag.
-
Major Spill: Evacuate area. Do not attempt dry sweeping (dust explosion risk).
Workflow Diagram
Figure 2: Operational workflow emphasizing static control and immediate solubilization to reduce dust hazards.
Waste Disposal & Decontamination
-
Segregation: Do not mix tetrazole waste with strong acids (risk of hydrazoic acid formation equivalents) or strong oxidizers.
-
Labeling: Clearly label as "Toxic (Aniline Derivative)" and "Potential Energetic".
-
Decontamination: Glassware should be rinsed with ethanol/methanol first (to solubilize the aniline), then washed with soap and water. The rinse solvent must be treated as hazardous waste.
Emergency Medical Information
-
In Case of Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol on skin (increases absorption).
-
Signs of Exposure: Blue lips/fingernails (Cyanosis), headache, dizziness. These are signs of Methemoglobinemia .
-
Antidote: Methylene Blue (Must be administered by a medical professional).
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 67519, 1H-Tetrazole. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Aniline: Occupational Safety and Health Standards (29 CFR 1910.1000). Retrieved from [Link]
- Bretherick, L.Bretherick's Handbook of Reactive Chemical Hazards. (7th Ed). Elsevier. (Reference for Tetrazole thermal instability).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
